[4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Description
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Properties
IUPAC Name |
[4-(1H-pyrazol-5-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJAHIWOUOBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=NN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672404 | |
| Record name | [4-(1H-Pyrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226849-25-7 | |
| Record name | [4-(1H-Pyrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to [4-(1H-Pyrazol-5-YL)phenyl]boronic acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, a versatile building block in modern organic synthesis. This document outlines its physicochemical characteristics, reactivity, and provides a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery and materials science.
Core Chemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉BN₂O₂ | [1] |
| Molecular Weight | 188.0 g/mol | [1] |
| Appearance | Beige powder | [1] |
| Purity | ≥ 96% (NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Due to the limited availability of specific experimental data, further characterization of properties such as solubility and pKa is recommended for researchers intending to utilize this compound in novel applications.
Reactivity and Applications
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.
The pyrazole moiety imparts unique electronic properties and potential for hydrogen bonding, making it a valuable component in the design of molecules with specific biological targets. Its applications span drug development, particularly in the synthesis of targeted therapies, as well as in the creation of novel agrochemicals and materials for sensor technology.[1]
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach involves the reaction of a corresponding aryl halide (e.g., 4-bromophenylpyrazole) with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.
General Workflow for Synthesis:
Caption: General synthetic workflow for pyrazolylphenylboronic acids.
Suzuki-Miyaura Cross-Coupling Reaction Utilizing this compound
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Reaction conditions may require optimization based on the specific substrates used.
Table 2: Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Condition |
| Aryl Bromide | 1.0 mmol |
| This compound | 1.2 mmol |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 mmol (5 mol%) |
| Base (e.g., K₂CO₃) | 2.0 mmol |
| Solvent | Dioxane/Water (4:1), 5 mL |
| Temperature | 90 °C |
| Reaction Time | 4-12 h (monitored by TLC/LC-MS) |
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical guide serves as a foundational resource for researchers working with this compound. Further experimental investigation is encouraged to fully elucidate its chemical properties and expand its applications in innovative scientific endeavors.
References
Technical Guide: [4-(1H-Pyrazol-5-yl)phenyl]boronic acid
CAS Number: 1226849-25-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid, a versatile building block in medicinal chemistry and organic synthesis. The document details its chemical properties, applications, and relevant experimental contexts.
Chemical Properties and Data
This compound is a beige powder valued for its role as a versatile reagent.[1] Its structure, incorporating both a pyrazole ring and a phenylboronic acid moiety, makes it a valuable partner in a variety of chemical reactions.
| Property | Value | Reference |
| CAS Number | 1226849-25-7 | [1] |
| Molecular Formula | C₉H₉BN₂O₂ | [1] |
| Molecular Weight | 188.0 g/mol | [1] |
| Appearance | Beige powder | [1] |
| Purity | ≥ 96% (NMR) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Key Applications in Research and Development
This boronic acid derivative is a cornerstone in several areas of chemical and pharmaceutical research due to its unique reactivity.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, essential for the synthesis of complex organic molecules, including many pharmaceuticals and advanced materials.[1] The pyrazole-substituted phenyl group can be efficiently coupled with a variety of aryl or vinyl halides.
Below is a generalized workflow for a Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Drug Development and Medicinal Chemistry
The pyrazole moiety is a common scaffold in many biologically active compounds. Consequently, this compound serves as a key intermediate in the synthesis of novel drug candidates, particularly in the development of targeted cancer therapies.[1] Boronic acids, in general, are known to interact with diols, a property that can be exploited for targeting specific biomolecules.
Bioconjugation and Sensor Technology
This compound is also utilized in bioconjugation, a process of linking molecules to biological entities, which can enhance the specificity and efficacy of drug delivery systems.[1] Furthermore, its potential in the development of chemical sensors, especially for the detection of biomolecules, is an active area of research.[1]
Experimental Protocols
Representative Synthesis of a Pyrazole Phenylboronic Acid Derivative (Illustrative Example):
This protocol describes a common two-step process to synthesize compounds of this class.
-
Step 1: Suzuki-Miyaura Coupling to form the Pyrazole-Aryl Intermediate.
-
To a solution of a suitable bromophenyl precursor (1.0 eq) and a pyrazole boronic acid or ester (1.2 eq) in a degassed solvent such as 1,4-dioxane/water (4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100°C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pyrazole-aryl intermediate.
-
-
Step 2: Borylation of the Pyrazole-Aryl Intermediate.
-
Dissolve the pyrazole-aryl intermediate (1.0 eq) in an anhydrous solvent such as THF or diethyl ether and cool to -78°C under an inert atmosphere.
-
Add a strong base such as n-butyllithium (1.1 eq) dropwise and stir the mixture at -78°C for 1 hour.
-
Add a trialkyl borate, for example, triisopropyl borate (1.5 eq), dropwise at -78°C and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl) at 0°C.
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Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
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The crude boronic acid can be purified by recrystallization or chromatography.
-
Caption: Illustrative two-step synthesis workflow for a pyrazole phenylboronic acid.
Role in Signaling Pathways
While specific signaling pathways modulated by this compound are not extensively documented, phenylboronic acids, in general, have been shown to impact cancer cell signaling. One notable mechanism is the inhibition of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42), which are key regulators of the actin cytoskeleton and are often over-expressed in metastatic cancers. Inhibition of these proteins can lead to a decrease in cancer cell migration and proliferation.
The diagram below illustrates a simplified, hypothetical signaling pathway where a phenylboronic acid derivative could exert its effect.
Caption: Hypothetical signaling pathway showing inhibition of Rho GTPases.
References
An In-depth Technical Guide to the Synthesis of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, a versatile building block in medicinal chemistry and materials science. The document details synthetic protocols, quantitative data, and the strategic application of this compound in drug discovery workflows.
Introduction
This compound is a key intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its structure, featuring a phenylboronic acid moiety linked to a pyrazole ring, makes it an invaluable synthon for the construction of complex organic molecules with potential therapeutic applications, particularly in the development of kinase inhibitors for cancer therapy.[1] The boronic acid functional group allows for the formation of new carbon-carbon bonds with a wide range of substrates, offering a flexible and efficient route to novel compounds.
Synthetic Routes and Mechanisms
The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially scalable methods involve the formation of the pyrazole ring followed by the introduction of the boronic acid functionality, or the coupling of a pre-functionalized pyrazole with a boronic acid precursor. The Suzuki-Miyaura coupling is a cornerstone of these synthetic strategies.
A prevalent synthetic pathway involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically utilizes a palladium catalyst to couple an organoboron compound with a halide or triflate. In the context of synthesizing the target molecule, two primary variations of this approach are employed:
-
Route A: Coupling of a halogenated phenylpyrazole with a diboron reagent (Miyaura borylation).
-
Route B: Coupling of a halogenated pyrazole with a phenylboronic acid derivative.
The general mechanism for the Suzuki-Miyaura coupling is depicted below:
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound.
Synthesis of 5-(4-bromophenyl)-1H-pyrazole (Intermediate)
This intermediate is a crucial precursor for the subsequent borylation step.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-4-ethynylbenzene | 181.03 | 10.0 | 1.0 |
| Hydrazine hydrate (64%) | 50.06 | 20.0 | 2.0 |
| Ethanol | - | 50 mL | - |
Procedure:
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To a solution of 1-bromo-4-ethynylbenzene (1.81 g, 10.0 mmol) in ethanol (50 mL) in a round-bottom flask, add hydrazine hydrate (1.0 mL, ~20.0 mmol).
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Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-(4-bromophenyl)-1H-pyrazole.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity | >95% (by NMR) |
Synthesis of this compound via Miyaura Borylation
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 5-(4-bromophenyl)-1H-pyrazole | 223.06 | 5.0 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 6.0 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 0.15 | 0.03 |
| Potassium acetate (KOAc) | 98.14 | 15.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | - | 50 mL | - |
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-(4-bromophenyl)-1H-pyrazole (1.12 g, 5.0 mmol), bis(pinacolato)diboron (1.52 g, 6.0 mmol), Pd(dppf)Cl₂ (110 mg, 0.15 mmol), and potassium acetate (1.47 g, 15.0 mmol).
-
Add anhydrous 1,4-dioxane (50 mL) to the flask.
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Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.
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To the crude ester, add a mixture of acetone (30 mL) and 1 M HCl (15 mL) and stir at room temperature for 2-4 hours to hydrolyze the ester.
-
Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 65-80% |
| Purity | >95% (by NMR) |
Application in Drug Discovery Workflow
This compound is a valuable building block in the synthesis of biologically active compounds, particularly kinase inhibitors. The following diagram illustrates a typical drug discovery workflow utilizing this compound.
Role in Signaling Pathways
Many kinase inhibitors target specific signaling pathways that are dysregulated in diseases like cancer. A hypothetical inhibitor synthesized from this compound could, for example, target a kinase in the MAPK/ERK pathway.
Conclusion
The synthesis of this compound is a well-established process, with the Miyaura borylation of 5-(4-bromophenyl)-1H-pyrazole being a reliable and efficient method. The resulting compound is a highly valuable and versatile building block for the synthesis of a wide array of complex molecules, particularly in the field of drug discovery. Its utility in constructing kinase inhibitors highlights its importance for researchers and scientists in the pharmaceutical industry. The protocols and workflows outlined in this guide provide a solid foundation for the synthesis and application of this important chemical entity.
References
Technical Guide: Spectroscopic Data for [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a bifunctional organic compound containing both a pyrazole ring and a phenylboronic acid moiety. Such structures are of significant interest in medicinal chemistry and materials science. The pyrazole group can participate in hydrogen bonding and metal coordination, while the boronic acid group is well-known for its role in Suzuki-Miyaura cross-coupling reactions, as well as for forming reversible covalent bonds with diols, a property leveraged in chemical sensors and drug delivery systems.
This technical guide provides a summary of available data for this compound and outlines the standard experimental protocols for obtaining its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
Important Note on Data Availability:
Following a comprehensive search of scientific literature and chemical databases, specific experimentally-derived NMR and MS spectroscopic data for this compound could not be located. The information presented in this guide is based on data for closely related compounds and general protocols for the analysis of boronic acids. Commercial suppliers confirm the availability of this compound, but detailed characterization data is not publicly available in the searched literature.
Compound Identification
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₉BN₂O₂ | [No source found] |
| Molecular Weight | 188.00 g/mol | [No source found] |
| CAS Number | 1226849-25-7 | [No source found] |
Hypothetical Spectroscopic Data
While specific data is unavailable, the following tables present the expected ranges and types of signals for the NMR and MS analysis of this compound based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Hypothetical)
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | d | 2H | Ar-H (ortho to B(OH)₂) |
| ~7.5 - 7.7 | d | 2H | Ar-H (ortho to pyrazole) |
| ~7.6 | d | 1H | Pyrazole C4-H |
| ~6.5 | d | 1H | Pyrazole C3-H |
| ~12.0 - 13.0 | br s | 1H | Pyrazole NH |
| ~8.0 | br s | 2H | B(OH )₂ |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~140 - 150 | Pyrazole C5 |
| ~135 - 145 | Pyrazole C3 |
| ~130 - 140 | Ar-C -B |
| ~130 - 135 | Ar-C (ortho to B(OH)₂) |
| ~125 - 130 | Ar-C (ortho to pyrazole) |
| ~100 - 110 | Pyrazole C4 |
Mass Spectrometry (MS) (Hypothetical)
| m/z | Ion Type |
| 188.07 | [M]⁺ (if using a soft ionization technique) |
| 189.08 | [M+H]⁺ (Electrospray Ionization, positive mode) |
| 187.06 | [M-H]⁻ (Electrospray Ionization, negative mode) |
| 170.06 | [M-H₂O]⁺ |
| 144.06 | [M-B(OH)₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and MS data for boronic acid compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of the compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and exchange with the acidic B(OH)₂ and NH protons, leading to sharp signals for other protons).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be used if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the probe for the specific solvent and sample.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the signals to the respective protons in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and gain information about its fragmentation pattern. Electrospray ionization (ESI) is a common technique for this type of molecule.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Volatile acid or base (e.g., formic acid, ammonium hydroxide)
-
Mass spectrometer (e.g., LC-MS with an ESI source)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent (e.g., 50:50 acetonitrile:water).
-
For positive ion mode ESI, add a small amount of formic acid (0.1% v/v) to the final solution to promote protonation. For negative ion mode, a small amount of ammonium hydroxide can be added.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including capillary voltage, nebulizer gas flow, drying gas flow, and temperature, to optimal values for the analyte and solvent system.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
-
Acquire data in both positive and negative ion modes over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M]⁻) and any adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Compare the observed m/z value with the calculated exact mass of the compound.
-
If MS/MS was performed, analyze the fragment ions to gain structural information.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Logical Relationship of Spectroscopic Data
This diagram shows the logical connection between the compound and its expected spectroscopic data.
Caption: Relationship between Compound and Spectroscopic Data.
The Ascendant Role of Pyrazole-Containing Boronic Acids in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The confluence of two privileged scaffolds in medicinal chemistry—the pyrazole ring and the boronic acid moiety—has given rise to a promising class of compounds with significant therapeutic potential. Pyrazole-containing boronic acids are increasingly recognized as valuable building blocks and pharmacophores in the design of novel drugs targeting a spectrum of diseases, from cancer to inflammatory conditions. This technical guide provides an in-depth exploration of their synthesis, biological activities, and the underlying mechanisms of action, tailored for professionals in drug discovery and development.
The Strategic Advantage of a Hybrid Scaffold
The utility of pyrazole-containing boronic acids stems from the synergistic combination of their constituent parts. The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in numerous FDA-approved drugs.[1][2] Its presence can enhance pharmacokinetic properties, metabolic stability, and target binding affinity.[3][4] The boronic acid group, particularly when protected as a pinacol ester, serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] This dual functionality allows for the efficient construction of complex molecular architectures with tunable biological activities.[5][6]
Quantitative Analysis of Biological Activity
The therapeutic potential of pyrazole-containing compounds is underscored by their potent inhibitory activities against various enzymes, particularly kinases. The following tables summarize key quantitative data for representative pyrazole derivatives, illustrating their efficacy as inhibitors of Janus kinases (JAKs) and β-lactamases.
Table 1: Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives against JAKs
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |
| 3a | 10.2 | 8.5 | 12.7 | [7] |
| 3b | 5.1 | 3.9 | 6.8 | [7] |
| 3c | 7.8 | 5.6 | 9.1 | [7] |
| 3d | 4.2 | 2.8 | 4.9 | [7] |
| 3e | 6.5 | 4.1 | 7.3 | [7] |
| 3f | 3.4 | 2.2 | 3.5 | [7] |
| 11b | 45.6 | 28.9 | 55.3 | [7] |
| Ruxolitinib | 3.3 | 2.8 | 428 | [7] |
Table 2: Inhibitory Activity of Pyrazolone-Derived Compounds against JAK2 and JAK3
| Compound | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |
| 3h | 23.85 | 18.90 | [8] |
| TK4b | 35.67 | 29.88 | [8] |
| TK4g | 12.61 | 15.80 | [8] |
| Tofacitinib | 77.4 | 55.0 | [8] |
Table 3: Inhibition Constants (Kᵢ) of Boronic Acid-Based β-Lactamase Inhibitors
| Compound | Target Enzyme | Kᵢ (nM) | Reference |
| 5 | KPC-2 | 730 | [6] |
| 10a | AmpC | 140 | [6] |
Key Signaling Pathways Targeted by Pyrazole Inhibitors
Pyrazole-containing boronic acids and their derivatives have shown significant promise as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. The JAK-STAT and B-Raf/MEK/ERK pathways are prominent examples.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for transmitting signals from cytokines and growth factors, playing a central role in immunity, hematopoiesis, and cell proliferation.[7][9] Dysregulation of this pathway is linked to various cancers and autoimmune disorders.[7][10] Pyrazole-based inhibitors can block the catalytic activity of JAKs, thereby preventing the phosphorylation and activation of STAT proteins, which in turn inhibits the transcription of target genes involved in cell growth and survival.[10]
The B-Raf/MEK/ERK (MAPK) Signaling Pathway
The Ras/Raf/MEK/ERK, also known as the mitogen-activated protein kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] The V600E mutation in the B-Raf kinase leads to constitutive activation of this pathway and is a driver in a significant percentage of cancers, particularly melanoma.[1] Pyrazole-based inhibitors have been developed to specifically target and inhibit the activity of mutant B-Raf, thereby blocking downstream signaling and inhibiting tumor growth.[11]
Experimental Protocols
The synthesis and evaluation of pyrazole-containing boronic acids involve a series of well-established chemical and biological procedures. Below are detailed methodologies for key experiments.
Synthesis of Pyrazole-4-boronic Acid Pinacol Ester
This protocol describes a common method for synthesizing a pyrazole boronic acid derivative, which can then be used in subsequent coupling reactions.[12]
Workflow for Synthesis of Pyrazole-4-boronic Acid Pinacol Ester
Materials:
-
1-Boc-4-halogenopyrazole (e.g., 1-Boc-4-iodopyrazole)
-
Pinacol diboron
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Alkali metal weak acid salt (e.g., potassium acetate)
-
Solvent (e.g., dioxane, water)
-
Petroleum ether
-
Reaction vessel, heating mantle, condenser, magnetic stirrer
Procedure:
-
To a reaction vessel, add 1-Boc-4-halogenopyrazole, pinacol diboron, the palladium catalyst, and the alkali metal weak acid salt.
-
Add the solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to a temperature between 25-110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Once the reaction is complete, cool the mixture and perform a work-up, typically involving extraction with an organic solvent.
-
Isolate the 1-Boc-4-pyrazole pinacol borate intermediate.
-
Heat the intermediate to a molten state (approximately 180 °C) until gas evolution ceases, indicating the removal of the Boc protecting group.
-
Cool the residue to room temperature.
-
Add petroleum ether and stir to induce precipitation.
-
Filter the solid product, wash with petroleum ether, and dry under vacuum to obtain the pure pyrazole-4-boronic acid pinacol ester.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a pyrazole boronic acid with an aryl halide.[4]
Materials:
-
Pyrazole boronic acid or pinacol ester
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Reaction vessel (e.g., Schlenk tube), inert atmosphere (e.g., argon)
Procedure:
-
In a Schlenk tube, combine the pyrazole boronic acid derivative (1.1 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 5 mol%), and the base (e.g., 2.5 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 4:1 1,4-dioxane:water).
-
Heat the reaction mixture at a specified temperature (e.g., 90 °C) for a designated time (e.g., 6 hours), or until completion as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of synthesized pyrazole compounds against a target kinase.[6]
Materials:
-
Synthesized pyrazole inhibitor compounds
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader (luminometer)
Procedure:
-
Prepare serial dilutions of the pyrazole inhibitor compounds in DMSO.
-
In a 384-well plate, add the diluted inhibitor compounds, a positive control inhibitor, and DMSO for the negative control wells.
-
Add the kinase enzyme solution to all wells and incubate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 30-60 minutes).
-
Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions.
-
The amount of light produced is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
Pyrazole-containing boronic acids represent a highly versatile and potent class of compounds in medicinal chemistry. Their unique structural features allow for the development of targeted therapies with improved pharmacological profiles. The synthetic accessibility of these compounds, coupled with their demonstrated efficacy against key biological targets, ensures that they will remain a focal point of drug discovery efforts for the foreseeable future. This guide provides a foundational understanding of their chemistry, biological activity, and the experimental methodologies required for their investigation, empowering researchers to further explore and exploit the therapeutic potential of this promising molecular scaffold.
References
- 1. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. onclive.com [onclive.com]
- 10. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
Physicochemical Characteristics of Pyrazolylphenylboronic Acids: A Technical Guide for Drug Development Professionals
Introduction
Pyrazolylphenylboronic acids are a class of organic compounds that have garnered significant interest within the scientific and pharmaceutical communities. The unique combination of a pyrazole ring, a phenyl group, and a boronic acid moiety imparts a range of physicochemical properties that make them attractive candidates for drug development and other applications. The pyrazole group, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, a characteristic that has been exploited in the design of enzyme inhibitors and sensors. This technical guide provides an in-depth overview of the core physicochemical characteristics of pyrazolylphenylboronic acids, offering valuable insights for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The physicochemical properties of pyrazolylphenylboronic acids, such as their acidity (pKa), lipophilicity (logP), solubility, and thermal stability, are critical determinants of their behavior in biological systems and their suitability as drug candidates. While extensive experimental data for this specific subclass of boronic acids is limited in the public domain, we can infer their likely characteristics based on the well-documented properties of substituted phenylboronic acids.
Acidity (pKa)
The acidity of the boronic acid group is a crucial parameter, as it influences the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. Boronic acids are Lewis acids that exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form in aqueous solution.
Table 1: Comparative pKa Values of Substituted Phenylboronic Acids
| Compound | Substituent | pKa |
| Phenylboronic acid | -H | 8.83 |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | 9.24 |
| 4-Chlorophenylboronic acid | 4-Cl | 8.3 |
| 4-Nitrophenylboronic acid | 4-NO₂ | 7.23 |
| 3-Aminophenylboronic acid | 3-NH₂ | 9.1 |
Note: The data presented are for comparative purposes to illustrate substituent effects. Experimental pKa values for pyrazolylphenylboronic acids are not widely reported in the literature.
The electronic nature of the pyrazole ring is expected to influence the pKa of the boronic acid. The pyrazole ring can act as either an electron-donating or electron-withdrawing group depending on its point of attachment and the surrounding chemical environment. Generally, electron-withdrawing substituents on the phenyl ring decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced logP is often sought for optimal drug-like characteristics.
Table 2: Comparative logP Values of Substituted Phenylboronic Acids and a Pyrazolylphenylboronic Acid Derivative
| Compound | Substituent | logP (Experimental/Calculated) |
| Phenylboronic acid | -H | 0.88 (Experimental) |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | 1.15 (Experimental) |
| 4-Chlorophenylboronic acid | 4-Cl | 1.55 (Experimental) |
| 4-Nitrophenylboronic acid | 4-NO₂ | 1.07 (Experimental) |
| [4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid | 4-CH₃, 2-(1H-pyrazol-1-yl) | -0.13950 (Calculated)[1] |
The pyrazole moiety is generally considered to be a relatively polar heterocycle, which would be expected to decrease the lipophilicity (lower the logP value) compared to a simple phenyl group. The calculated negative logP for [4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid suggests that this compound is likely to be hydrophilic.[1]
Solubility
Aqueous solubility is a critical prerequisite for drug absorption and distribution. The solubility of boronic acids is influenced by factors such as their crystalline structure, pKa, and lipophilicity. Generally, the solubility of phenylboronic acids in water is low, but it can be significantly affected by pH and the presence of substituents.[2]
Table 3: Aqueous Solubility of Selected Phenylboronic Acids
| Compound | Solubility in Water ( g/100 mL at 20°C) |
| Phenylboronic acid | ~1.9 |
| 3-Carboxyphenylboronic acid | Lower than phenylboronic acid |
| 2-(Trifluoromethyl)phenylboronic acid | Lower than phenylboronic acid |
Note: This table provides a general comparison of the aqueous solubility of substituted phenylboronic acids. Specific solubility data for pyrazolylphenylboronic acids is not widely available.
The introduction of a polar pyrazole group is anticipated to enhance the aqueous solubility of phenylboronic acids. Furthermore, the solubility of these compounds is expected to be pH-dependent, with increased solubility at pH values above the pKa of the boronic acid due to the formation of the more soluble boronate anion.
Thermal Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of compounds. Boronic acids are known to undergo dehydration upon heating to form cyclic anhydrides called boroxines. This process is typically observed as a mass loss in TGA and an endothermic event in DSC. The temperature at which this dehydration occurs can be an indicator of the compound's thermal stability. For non-substituted benzene-1,4-diboronic acid, the formation of boroxine is characterized by a mass loss corresponding to two water molecules per precursor molecule and occurs at a temperature of 210°C.[3] The stability of pyrazolylphenylboronic acids will likely be influenced by the nature and position of the pyrazole substituent and any other groups on the phenyl ring.
Experimental Protocols
This section details the standard methodologies for determining the key physicochemical properties of pyrazolylphenylboronic acids.
Determination of Acidity Constant (pKa)
The pKa of boronic acids can be accurately determined using potentiometric or spectrophotometric titration.
Potentiometric Titration:
-
Sample Preparation: A precise amount of the pyrazolylphenylboronic acid is dissolved in a known volume of deionized water or a suitable co-solvent if solubility is low. The solution is maintained at a constant temperature (e.g., 25°C).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined as the pH at the half-equivalence point. The data can be fitted to a modified Henderson-Hasselbalch equation for more precise determination.[4]
Spectrophotometric Titration:
-
Sample Preparation: A solution of the pyrazolylphenylboronic acid is prepared in a series of buffers with a range of known pH values.
-
Data Acquisition: The UV-Vis absorbance spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the neutral boronic acid and the anionic boronate have different extinction coefficients is plotted against pH. The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point.
Below is a conceptual workflow for pKa determination.
Determination of Lipophilicity (logP)
The "shake-flask" method is the gold standard for experimental logP determination.
Shake-Flask Method:
-
System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated by vigorous shaking followed by separation.
-
Sample Addition: A known amount of the pyrazolylphenylboronic acid is dissolved in one of the phases (usually the one in which it is more soluble).
-
Equilibration: The mixture is shaken for a sufficient time (e.g., 24 hours) to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
Both kinetic and thermodynamic methods can be used to assess aqueous solubility.
Thermodynamic Solubility (Shake-Flask Method):
-
Sample Preparation: An excess amount of the solid pyrazolylphenylboronic acid is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Concentration Measurement: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC-UV).
Kinetic Solubility (Turbidimetric Method):
-
Sample Preparation: A stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Titration: Aliquots of the stock solution are added to an aqueous buffer, and the formation of a precipitate is monitored.
-
Detection: The appearance of turbidity is detected using a nephelometer or a UV-plate reader by measuring light scattering or absorbance at a specific wavelength.
-
Calculation: The kinetic solubility is the concentration at which precipitation is first observed.
Determination of Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed to evaluate thermal stability.
TGA/DSC Analysis:
-
Sample Preparation: A small, accurately weighed amount of the pyrazolylphenylboronic acid is placed in a TGA/DSC pan (e.g., aluminum or platinum).
-
Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The TGA instrument records the mass of the sample as a function of temperature, while the DSC instrument measures the heat flow into or out of the sample compared to a reference.
-
Data Interpretation: The TGA curve reveals the temperatures at which mass loss occurs, indicating decomposition or dehydration. The DSC curve shows endothermic or exothermic events associated with melting, crystallization, or decomposition.
Biological Relevance and Signaling Pathways
Boronic acids are a privileged class of compounds in medicinal chemistry, known for their ability to inhibit various enzymes. The pyrazole moiety is also a common feature in many biologically active molecules. The combination of these two functionalities in pyrazolylphenylboronic acids suggests their potential as modulators of various signaling pathways. While specific studies on pyrazolylphenylboronic acids are emerging, the broader classes of pyrazole-containing compounds and boronic acids have been shown to target key enzymes in disease-related pathways.
One such pathway involves the NADPH oxidase (NOX) enzymes . NOX enzymes are a family of transmembrane proteins that generate reactive oxygen species (ROS) in a regulated manner. Overproduction of ROS by NOX enzymes is implicated in a variety of diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions. Specifically, NOX2 is a key source of pathological oxidative stress.
The diagram below illustrates a simplified signaling pathway leading to the activation of NOX2 and the subsequent generation of ROS. Pyrazole-containing compounds have been investigated as inhibitors of NOX2, and it is plausible that pyrazolylphenylboronic acids could also exhibit inhibitory activity in this pathway.
Conclusion
Pyrazolylphenylboronic acids represent a promising class of compounds with tunable physicochemical properties that are highly relevant to drug discovery and development. Understanding their pKa, logP, solubility, and thermal stability is essential for predicting their in vivo behavior and for designing effective drug delivery systems. While experimental data for this specific class of molecules is still emerging, the established principles of physical organic chemistry and the extensive literature on related boronic acids provide a solid framework for their characterization. The potential for these compounds to interact with key biological targets, such as the NOX enzymes, highlights the importance of continued research into their synthesis, characterization, and biological evaluation. This guide provides a foundational understanding of the key physicochemical characteristics and the experimental approaches required to assess them, serving as a valuable resource for scientists working at the forefront of pharmaceutical innovation.
References
Commercial Availability and Technical Guide for [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, a versatile building block with significant applications in pharmaceutical research and organic synthesis. This document outlines its commercial availability, key technical data, experimental protocols for its use, and relevant biological signaling pathways.
Commercial Availability and Supplier Information
This compound is readily available from several chemical suppliers. Researchers can procure this compound in various quantities to suit their research and development needs.
| Supplier | CAS Number | Purity | Appearance | Storage Conditions |
| Chem-Impex | 1226849-25-7 | ≥ 96% (NMR) | Beige powder | 0-8°C |
| J&K Scientific | 1226849-25-7 | Not specified | Not specified | Not specified |
| Sigma-Aldrich | 1226849-25-7 | Not specified | Not specified | Not specified |
| BLD Pharm | Not specified | Not specified | Not specified | Cold-chain transportation |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₉BN₂O₂ | Chem-Impex[1] |
| Molecular Weight | 188.0 g/mol | Chem-Impex[1] |
| CAS Number | 1226849-25-7 | Chem-Impex, J&K Scientific[1][2] |
| Appearance | Beige powder | Chem-Impex[1] |
| Purity | ≥ 96% (NMR) | Chem-Impex[1] |
| IUPAC Name | This compound | J&K Scientific[2] |
| InChI Key | KBDJAHIWOUOBDZ-UHFFFAOYSA-N | J&K Scientific[2] |
| SMILES | B(C1=CC=C(C=C1)C2=CC=NN2)(O)O | J&K Scientific[2] |
| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride.[3] | Wikipedia (for Phenylboronic acid) |
| Storage | Store at 0-8°C | Chem-Impex[1] |
Applications in Research and Development
This compound is a valuable reagent in several areas of chemical and pharmaceutical research. Its unique structure, combining a phenylboronic acid moiety with a pyrazole ring, makes it a versatile building block.
-
Drug Development: This compound is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of targeted cancer therapies. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[4]
-
Organic Synthesis: It is widely used in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct complex organic molecules.[1]
-
Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols, making it useful for bioconjugation, such as linking biomolecules for diagnostic and therapeutic purposes.
-
Sensor Development: Its ability to interact with specific biomolecules makes it a candidate for the development of chemical sensors.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involving pyrazole-based compounds like this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2-2.0 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent(s) via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.[5][6]
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of a compound synthesized using this compound against a specific protein kinase.
Materials:
-
Test compound (dissolved in DMSO)
-
Kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase enzyme to all wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[7]
Cell Viability (MTT) Assay
This assay is used to assess the effect of a synthesized pyrazole-containing compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.[4]
Signaling Pathways and Experimental Workflows
The pyrazole moiety is a common feature in many kinase inhibitors that target key signaling pathways implicated in cancer.
Inhibition of the CDK/Rb Signaling Pathway
Many pyrazole-based compounds are potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK/Rb signaling pathway by a pyrazole-derived inhibitor.
General Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the initial evaluation of a novel kinase inhibitor synthesized using this compound.
Caption: Experimental workflow for the evaluation of a novel kinase inhibitor.
Safety and Handling
Boronic acids are generally stable but should be handled with care in a laboratory setting.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Storage: Store in a cool, dry place in a tightly sealed container. Some boronic acids are sensitive to moisture.
-
Hazards: May cause skin, eye, and respiratory irritation. For detailed information, consult the Safety Data Sheet (SDS) from the supplier. The GHS classification for a similar compound, [4-(1H-Pyrazol-1-yl)phenyl]boronic acid, includes warnings for skin irritation, serious eye irritation, and respiratory irritation.[8]
This technical guide provides a comprehensive starting point for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always refer to the supplier's documentation for the most accurate and up-to-date information.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. (4-(1H-Pyrazol-1-yl)phenyl)boronic acid | C9H9BN2O2 | CID 16640552 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid. This key building block is frequently utilized in medicinal chemistry and materials science to synthesize complex molecules containing a pyrazole-aryl motif, a common scaffold in many biologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] This methodology is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[2] The coupling of this compound with various aryl or heteroaryl halides provides a direct route to biaryl structures incorporating a pyrazole ring, which is a privileged scaffold in numerous drug candidates.
Challenges in the Suzuki-Miyaura coupling of heteroaryl boronic acids can include protodeboronation, where the carbon-boron bond is cleaved by a proton source. Careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (Ar-X) is depicted below.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between a wide variety of organic substrates. For researchers in drug discovery and development, this reaction is particularly valuable for the synthesis of complex molecules with potential therapeutic applications. [4-(1H-Pyrazol-5-yl)phenyl]boronic acid is a key building block in the synthesis of numerous biologically active compounds, including kinase inhibitors for targeted cancer therapies.[1][2][3] The pyrazole moiety is a common feature in pharmaceuticals due to its ability to engage in hydrogen bonding and other interactions with biological targets.
These application notes provide a comprehensive overview of palladium catalysts and protocols for the successful cross-coupling of this compound with various (hetero)aryl halides. The inherent challenges of using nitrogen-rich heteroaryl boronic acids, such as the potential for catalyst inhibition and protodeboronation, are addressed through the selection of appropriate catalytic systems.
Data Presentation: Palladium Catalyst Performance in the Cross-Coupling of Pyrazole Derivatives
While specific quantitative data for the cross-coupling of this compound with a wide range of partners is not extensively tabulated in the literature, the following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura coupling of analogous pyrazole-containing substrates. This data serves as a valuable reference for catalyst selection and reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole with Various Boronic Acids
| Entry | Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 1-methyl-4-phenyl-1H-pyrazole | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 | 5 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-1-methyl-1H-pyrazole | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 | 8 | 92 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-chlorophenyl)-1-methyl-1H-pyrazole | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 | 10 | 88 |
| 4 | 2-Naphthylboronic acid | 1-methyl-4-(naphthalen-2-yl)-1H-pyrazole | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 | 12 | 81 |
| 5 | Thiophene-2-boronic acid | 1-methyl-4-(thiophen-2-yl)-1H-pyrazole | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 | 10 | 75 |
Data adapted from a study on microwave-assisted Suzuki cross-coupling reactions of 4-iodo-1-methyl-1H-pyrazole.[4]
Table 2: Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with Various Boronic Acids
| Entry | Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | EtOH/H₂O | 135 | 40 | 89 |
| 2 | Phenylboronic acid | 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | EtOH/H₂O | 135 | 40 | 74 |
| 3 | 4-Acetylphenylboronic acid | 3-(4-acetylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | EtOH/H₂O | 135 | 40 | 87 |
| 4 | Thiophene-2-boronic acid | 3-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | EtOH/H₂O | 135 | 40 | 78 |
| 5 | 3,4-(Ethylenedioxy)phenylboronic acid | 3-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | EtOH/H₂O | 135 | 40 | 67 |
Data adapted from a study on microwave-assisted Suzuki-Miyaura cross-coupling of a brominated pyrazolopyrimidinone.[5]
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for the use of this compound.
Protocol 1: Conventional Heating Method
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted Method
Materials:
-
This compound (1.3 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., Ethanol and water, 1:1 ratio)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
In a microwave reaction vial, combine the aryl/heteroaryl halide (1.0 mmol), this compound (1.3 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., XPhos Pd G2, 0.02-0.05 mmol).
-
Add the solvent system (e.g., 4 mL of EtOH:H₂O 1:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-140 °C for 10-40 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in the conventional protocol (steps 8-10).
Visualizations
Signaling Pathway: PI3K/AKT/mTOR
Many pyrazole-containing compounds synthesized via Suzuki-Miyaura coupling are investigated as inhibitors of kinase signaling pathways implicated in cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway is a key regulator of these processes and a common target for novel therapeutics.
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition points for pyrazole-based drugs.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram outlines the general workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using [4-(1H-Pyrazol-5-YL)phenyl]boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. [4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a key building block that enables the efficient synthesis of a diverse range of kinase inhibitors through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this versatile reagent.
Core Applications
This compound serves as a versatile synthon for the introduction of the 4-(1H-pyrazol-5-yl)phenyl motif into various heterocyclic scaffolds. This moiety is known to interact with the hinge region of many kinases, a critical area for ATP binding. The primary application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl halides to form C-C bonds, leading to the generation of diverse kinase inhibitor libraries.
Featured Kinase Targets and Signaling Pathways
Kinase inhibitors synthesized using this compound have shown activity against a range of important oncological and inflammatory targets. Below are diagrams of key signaling pathways that can be targeted.
Application Notes: [4-(1H-Pyrazol-5-YL)phenyl]boronic acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules with significant biological activity.[1][2] Its unique structure, featuring a pyrazole ring linked to a phenylboronic acid moiety, makes it an invaluable reagent for the development of novel therapeutics, particularly in the realm of kinase inhibitors for targeted cancer therapy.[1][2] The pyrazole motif is a well-established pharmacophore known to interact with the hinge region of various kinases, while the phenylboronic acid portion allows for facile and efficient carbon-carbon bond formation through Suzuki-Miyaura coupling. This reaction enables the combination of the pyrazole-phenyl scaffold with a diverse range of (hetero)aryl halides, providing access to large chemical libraries for drug discovery programs.
Key Applications in Bioactive Molecule Synthesis
The primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole core of molecules derived from this boronic acid can form key hydrogen bond interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition.
Synthesis of Kinase Inhibitors
Several classes of kinase inhibitors have been synthesized using pyrazole-containing boronic acids or their derivatives, targeting enzymes such as:
-
c-Jun N-terminal Kinases (JNKs): JNKs are implicated in inflammatory diseases and neurodegenerative disorders. Pyrazole-substituted pyridines and pyrimidines have shown potent JNK inhibitory activity.[3]
-
BCR-ABL Kinase: This fusion protein is a key driver in chronic myeloid leukemia (CML). Phenyl-pyrazole derivatives have been developed as potent inhibitors of BCR-ABL kinase.[4]
-
Aurora Kinases: These are essential for cell cycle regulation, and their inhibitors are being investigated as anticancer agents.[5][6][7]
-
p38 MAP Kinase: This kinase is involved in inflammatory responses, and its inhibitors are explored for the treatment of various inflammatory conditions.[8]
Data Presentation: Representative Bioactive Molecules
The following table summarizes the biological activity of representative kinase inhibitors synthesized using pyrazole-containing building blocks, highlighting the potential of molecules derived from this compound.
| Compound Class | Target Kinase | Key Substituents | IC50 (nM) | Reference |
| 4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamides | BCR-ABL | Varied benzamide substitutions | 14.2 - 326.0 | [4] |
| 4-(Pyrazol-3-yl)-pyridines | JNK3 | Varied pyridine and aniline substitutions | ~80 - 160 | [3] |
| Imidazo[4,5-b]pyridine Derivatives | Aurora-A | 4-amino-N-phenylbenzamide | 75 | [5] |
| 4-Phenyl-5-pyridyl-1,3-thiazoles | p38 MAP Kinase | Varied phenyl and pyridyl substitutions | - | [8] |
Experimental Protocols
The following is a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction for the synthesis of a bioactive kinase inhibitor, adapted from a published procedure for the synthesis of Aurora kinase inhibitors.[5] This protocol can be applied to the coupling of this compound with a suitable heterocyclic halide.
Synthesis of a 4-(1H-Pyrazol-5-YL)phenyl-substituted Imidazo[4,5-b]pyridine
Materials:
-
This compound
-
7-Iodo-imidazo[4,5-b]pyridine derivative
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl2(dppf)·CH2Cl2)
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add the 7-iodo-imidazo[4,5-b]pyridine derivative (1.0 equiv), this compound (1.2 equiv), and PdCl2(dppf)·CH2Cl2 (0.1 equiv).
-
Add a 2M aqueous solution of Na2CO3 (3.0 equiv).
-
Add a mixture of toluene and ethanol (e.g., 4:1 v/v) as the solvent.
-
Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously for 16-18 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-(1H-Pyrazol-5-YL)phenyl-substituted imidazo[4,5-b]pyridine.
Visualizations
Signaling Pathway Diagram
Caption: General Kinase Signaling Pathway and Point of Intervention.
Experimental Workflow Diagram
Caption: Suzuki-Miyaura Coupling Workflow.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Suzuki-Miyaura Coupling of Unprotected Pyrazole Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] For professionals in drug discovery and materials science, the synthesis of molecules containing a pyrazole moiety is of significant interest due to the prevalence of this heterocycle in bioactive compounds.[2] However, palladium-catalyzed cross-coupling reactions have historically faced challenges with substrates bearing acidic N-H groups, such as unprotected pyrazoles.[3] The free N-H group can interfere with the catalytic cycle, often necessitating additional protection and deprotection steps, which reduces overall efficiency.
This application note details a robust and effective protocol for the direct Suzuki-Miyaura cross-coupling of unprotected pyrazole boronic acids with various aryl halides. By employing modern palladium precatalysts and optimized reaction conditions, this method circumvents the need for N-protection, providing a more streamlined and atom-economical route to valuable biaryl and heteroaryl pyrazole structures.[3][4]
Core Challenges with Unprotected Pyrazoles
The primary difficulty in coupling unprotected N-H heterocycles arises from the acidic nature of the pyrazole proton. This can lead to several competing, non-productive pathways:
-
Catalyst Inhibition: The pyrazole anion can coordinate to the palladium center, forming inactive or less active catalyst species.[3]
-
Base Consumption: The acidic proton can consume the base required for the crucial transmetalation step.
-
Substrate Decomposition: The harsh conditions sometimes required for coupling can lead to degradation of sensitive substrates.
The protocol outlined below utilizes specialized phosphine ligands and precatalysts that exhibit high catalytic activity, allowing the desired C-C bond formation to occur efficiently even in the presence of the free N-H group.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Halo-Pyrazoles with Aryl Boronic Acids
This procedure is adapted from methodologies developed for the coupling of nitrogen-rich, unprotected heterocycles.[1][3]
Materials and Equipment:
-
Reactants: Halopyrazole (e.g., 3-bromopyrazole, 4-bromopyrazole), Aryl boronic acid
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 (Palladium Precatalyst)
-
Ligand (optional): Additional XPhos or SPhos ligand
-
Base: Potassium phosphate tribasic (K₃PO₄)
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Water
-
Equipment: Schlenk tube or microwave vial, magnetic stirrer and stir plate, heating block or oil bath, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup and purification.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the halopyrazole (1.00 mmol, 1.0 equiv), the aryl boronic acid (1.5–2.0 equiv), the palladium precatalyst (see table for mol%), and potassium phosphate (K₃PO₄) (2.00 mmol, 2.0 equiv).
-
Solvent Addition: Under an inert atmosphere, add 1,4-dioxane (4 mL) and degassed water (1 mL) to the Schlenk tube.
-
Degassing (Optional but Recommended): If not working in a glovebox, seal the tube and briefly purge with argon or nitrogen for 5-10 minutes.
-
Reaction: Place the sealed tube in a preheated heating block or oil bath set to the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously for the specified time (typically 15-24 hours).[3]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
Data Presentation
The following tables summarize representative results for the Suzuki coupling of unprotected bromopyrazoles with various aryl boronic acids, demonstrating the scope and efficiency of the protocol.
Table 1: Suzuki Coupling of 4-Bromopyrazole with Various Aryl Boronic Acids [3] Reaction Conditions: 4-bromopyrazole (1.00 mmol), boronic acid (2.00 mmol), XPhos Pd G2 (P1) (6–7 mol%), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-pyrazole | 86 |
| 2 | 4-Tolylboronic acid | 4-(p-tolyl)-1H-pyrazole | 85 |
| 3 | 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-1H-pyrazole | 81 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(trifluoromethyl)phenyl)-1H-pyrazole | 75 |
Table 2: Suzuki Coupling of 3-Bromopyrazole with Various Aryl Boronic Acids [3] Reaction Conditions: 3-bromopyrazole (1.00 mmol), boronic acid (2.00 mmol), XPhos Pd G2 (P1) (6–7 mol%), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1H-pyrazole | 71 |
| 2 | 4-Tolylboronic acid | 3-(p-tolyl)-1H-pyrazole | 65 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-1H-pyrazole | 61 |
Visualizations
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the Suzuki coupling protocol.
Caption: General experimental workflow for the Suzuki coupling of unprotected pyrazoles.
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
References
Application Notes and Protocols: The Role of [4-(1H-Pyrazol-5-YL)phenyl]boronic Acid in Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a versatile chemical intermediate with significant applications in the field of cancer drug discovery.[1][2] Its primary utility lies in its function as a key building block in the synthesis of complex heterocyclic molecules designed to modulate the activity of critical oncogenic signaling pathways. The pyrazole and phenylboronic acid moieties of this compound provide a unique scaffold for the development of targeted therapies, particularly small molecule kinase inhibitors.
The boronic acid group is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for forming carbon-carbon bonds.[1][2] This allows for the efficient and modular assembly of drug candidates. The pyrazole ring, a common pharmacophore in medicinal chemistry, is known to participate in hydrogen bonding and other non-covalent interactions within the ATP-binding pockets of various protein kinases.
While this compound itself is not typically evaluated for direct anti-cancer activity, its incorporation into larger molecules has led to the discovery of potent inhibitors of several key cancer-associated kinases, including:
-
BRAF Kinase: Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in various cancers, most notably melanoma.[3][4] this compound has been utilized as a precursor in the synthesis of novel BRAF inhibitors.[5]
-
p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase pathway is implicated in tumor progression, inflammation, and apoptosis. This boronic acid derivative has been employed in the synthesis of p38 kinase inhibitors.[6][7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase: VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Compounds synthesized from this compound have shown potential as VEGFR inhibitors.
-
c-Jun N-terminal Kinase (JNK): JNKs are involved in cellular responses to stress and can contribute to cancer cell survival and proliferation. The pyrazolylphenyl scaffold is a feature in some JNK inhibitors.[8]
The application of this compound in the drug discovery workflow is primarily in the lead generation and optimization phases, where medicinal chemists systematically modify different parts of a lead molecule to improve its potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following protocols describe the synthesis of representative kinase inhibitors using this compound as a key starting material.
Protocol 1: Synthesis of a Generic Pyrazolyl-Pyridine Based Kinase Inhibitor Core
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a halogenated pyridine, a common step in the synthesis of various kinase inhibitors.
Materials:
-
This compound
-
2-Chloro-4-iodopyridine (or other suitable halogenated pyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 equivalents), 2-chloro-4-iodopyridine (1 equivalent), cesium carbonate (3 equivalents), and Xantphos (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water.
-
Add Palladium(II) acetate (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 100-130°C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolyl-pyridine core structure.
Protocol 2: Cytotoxicity Assay for a Synthesized Kinase Inhibitor
This protocol describes a general method to evaluate the in vitro anticancer activity of a final compound synthesized using this compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell line (e.g., A375 for melanoma, a BRAF-mutant line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized kinase inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized kinase inhibitor in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Quantitative Data
The following table summarizes the biological activity of final compounds that were synthesized using this compound or its close analogs as a building block. It is important to note that the activity data pertains to the final derivative, not the boronic acid intermediate itself.
| Derivative Class | Target Kinase | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolyl-pyrimidine | JNK3 | - | 0.63 | [8] |
| Pyrazolyl-pyridine | JNK3 | - | 0.16 | [8] |
| Pyrazole-based Chalcone | - | MCF7 | 42.6 | [9] |
| Pyrazole-based Chalcone | - | PACA2 | 27.6 | [9] |
| Pyrazole-based Scaffold | VEGFR-2 | - | 0.00893 | [10] |
| 1,3,5-trisubstituted-1H-pyrazole | Bcl-2 | MCF-7 | 3.9-35.5 | [11] |
Visualizations
Diagram 1: Synthetic Workflow for Kinase Inhibitor Core
Caption: Synthetic workflow for a kinase inhibitor core.
Diagram 2: Signaling Pathway Inhibition
Caption: Inhibition of oncogenic signaling pathways.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Digital Commons @ Winthrop University - Showcase of Undergraduate Research and Creative Endeavors (SOURCE): Synthesis of 4,5-dihydro-1H-pyrazole derivatives as BRAF inhibitors [digitalcommons.winthrop.edu]
- 4. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Pyrazole Boronic Acids in Targeted Cancer Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole boronic acids are emerging as a promising class of compounds in the development of targeted cancer therapies. This unique molecular scaffold combines the versatile pharmacological properties of the pyrazole ring with the reactive and targeting capabilities of the boronic acid moiety. The pyrazole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and is known for its ability to form key interactions with biological targets.[1] The boronic acid group, on the other hand, can form reversible covalent bonds with serine, threonine, and cysteine residues in enzyme active sites, leading to potent and selective inhibition. This dual functionality makes pyrazole boronic acids attractive candidates for developing inhibitors of key signaling pathways implicated in cancer progression.
This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of pyrazole boronic acids in oncology drug discovery.
Key Therapeutic Targets and Mechanisms of Action
Pyrazole boronic acids are being investigated as inhibitors of several critical targets in cancer biology, primarily focusing on protein kinases and the proteasome.
Janus Kinase (JAK) Inhibition
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is a hallmark of various cancers, particularly hematological malignancies and inflammatory diseases. Pyrazole-containing compounds have shown significant potential as JAK inhibitors.[2] Boron-containing pyrazole compounds are being developed as potent and selective JAK inhibitors for the treatment of cancer and autoimmune diseases.
Signaling Pathway:
Proteasome Inhibition
The ubiquitin-proteasome system is crucial for protein degradation and maintaining cellular homeostasis. Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on the proteasome to degrade misfolded or damaged proteins. Inhibition of the proteasome leads to an accumulation of these proteins, inducing endoplasmic reticulum stress and ultimately apoptosis. Boronic acids are a well-established class of proteasome inhibitors, with bortezomib being a prime example used in the treatment of multiple myeloma. The incorporation of a pyrazole scaffold can enhance the potency and selectivity of these inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative pyrazole and pyrazole boronic acid derivatives against various cancer cell lines.
Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,5-trisubstituted-1H-pyrazole | MCF-7 (Breast) | 3.9 - 35.5 | [3][4] |
| Pyrazole-chalcone hybrid (5o) | MCF-7 (Breast) | 2.13 | [5] |
| Pyrazole-chalcone hybrid (5d) | PC-3 (Prostate) | 2.97 | [5] |
| Pyrazole-chalcone hybrid (5n) | SiHa (Cervical) | 3.60 | [5] |
| Pyrazole-indole hybrid (7a) | HepG2 (Liver) | 6.1 | [6][7] |
| Pyrazole-indole hybrid (7b) | HepG2 (Liver) | 7.9 | [6][7] |
| Pyrazoline derivative (11) | AsPC-1 (Pancreatic) | 16.8 | [8] |
| Pyrazoline derivative (11) | U251 (Glioblastoma) | 11.9 | [8] |
| Pyrazoline derivative (b17) | HepG-2 (Liver) | 3.57 | [9] |
| 4-Amino-(1H)-pyrazole (3f) | PC-3 (Prostate) | Low µM | [2] |
| 4-Amino-(1H)-pyrazole (11b) | HEL (Erythroleukemia) | 0.35 | [2] |
| 4-Amino-(1H)-pyrazole (11b) | K562 (Myelogenous Leukemia) | 0.37 | [2] |
Table 2: Enzymatic Inhibition by Pyrazole Derivatives
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |
| 4-Amino-(1H)-pyrazole (3f) | JAK1 | 3.4 | [2] |
| 4-Amino-(1H)-pyrazole (3f) | JAK2 | 2.2 | [2] |
| 4-Amino-(1H)-pyrazole (3f) | JAK3 | 3.5 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized based on common practices cited in the literature and can be adapted for specific pyrazole boronic acid derivatives.
Protocol 1: Synthesis of Pyrazole Boronic Acid Pinacol Ester
This protocol describes a general method for the synthesis of a pyrazole boronic acid pinacol ester, a common intermediate for further derivatization or direct biological testing.
Materials:
-
Substituted pyrazole
-
N-Bromosuccinimide (NBS) or other halogenating agent
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
n-Butyllithium (n-BuLi)
-
Isopropoxyboronic acid pinacol ester
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Halogenation: Dissolve the starting substituted pyrazole in an anhydrous solvent like THF. Add the halogenating agent (e.g., NBS) portion-wise at room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with an appropriate aqueous solution, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the halogenated pyrazole.
-
Lithiation: Dissolve the purified halogenated pyrazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Add n-BuLi dropwise and stir the mixture at this temperature for 1 hour.
-
Borylation: To the cooled solution, add isopropoxyboronic acid pinacol ester dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Final Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography to yield the pyrazole boronic acid pinacol ester.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a pyrazole boronic acid derivative that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole boronic acid derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole boronic acid derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., JAK2)
This protocol outlines a general method to assess the inhibitory activity of a pyrazole boronic acid derivative against a specific kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Pyrazole boronic acid derivative
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the pyrazole boronic acid derivative at various concentrations, and the recombinant JAK2 enzyme.
-
Initiate Reaction: Add the substrate peptide and ATP to initiate the kinase reaction. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Luminescence Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP via a luminescent signal.
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
Pyrazole boronic acids represent a versatile and potent class of compounds for the development of targeted cancer therapies. Their ability to inhibit key oncogenic pathways, such as the JAK-STAT and proteasome pathways, makes them highly attractive for further investigation. The protocols and data presented here provide a foundation for researchers to explore the synthesis, biological evaluation, and mechanism of action of novel pyrazole boronic acid derivatives in the quest for more effective and selective anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [4-(1H-Pyrazol-5-YL)phenyl]boronic acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid is a versatile building block for the synthesis of novel agrochemicals. The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, present in a variety of commercial fungicides, herbicides, and insecticides.[1][2][3][4] This application note provides detailed protocols and data for the utilization of this compound in the development of new crop protection agents, primarily through Suzuki-Miyaura cross-coupling reactions.[5][6]
Key Applications in Agrochemicals
The this compound scaffold can be incorporated into molecules targeting key enzymes in pests, weeds, and fungi. Two prominent modes of action for pyrazole-containing agrochemicals are the inhibition of succinate dehydrogenase (SDHI) in fungi and the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants.[2][7][8]
Fungicide Development: Succinate Dehydrogenase Inhibitors (SDHIs)
SDHI fungicides disrupt the mitochondrial respiratory chain in fungi by blocking the activity of Complex II (succinate dehydrogenase), leading to the cessation of ATP production and subsequent fungal cell death.[7][9][10] The pyrazole-carboxamide structure is a key feature of many potent SDHI fungicides.
Herbicide Development: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors
HPPD inhibitors are effective herbicides that block the biosynthesis of plastoquinone and tocopherols in plants by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase.[1][2][11] This leads to the bleaching of new growth and ultimately, plant death. The pyrazole moiety can be a critical component of these herbicidal compounds.
Data Presentation: Efficacy of Representative Agrochemicals
The following tables summarize the biological activity of exemplary agrochemical compounds containing a pyrazole-phenyl structural motif, which can be synthesized using this compound as a key building block.
Table 1: Fungicidal Activity of Representative Pyrazole-Phenyl Carboxamides (SDHI Analogs)
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| PFC-1 | Valsa mali | 1.77 | [4] |
| PFC-2 | Valsa mali | 1.97 | [4] |
| PFC-3 | Rhizoctonia solani | 3.79 | [4] |
| PFC-4 | Botrytis cinerea | 2.432 | [12] |
| PFC-5 | Rhizoctonia solani | 2.182 | [12] |
| PFC-6 | Valsa mali | 1.787 | [12] |
| PFC-7 | Thanatephorus cucumeris | 1.638 | [12] |
| PFC-8 | Fusarium graminearum | 12.6 | [7] |
| PFC-9 | Valsa mali | 18.5 | [7] |
| PFC-10 | Fusarium oxysporum f. sp. niveum | 37.4 | [7] |
Table 2: Herbicidal Activity of Representative Phenylpyrazole Derivatives (HPPD Inhibitor Analogs)
| Compound ID | Target Weed Species | Inhibition (%) @ 150 g a.i./ha | EC50 (µg/mL) | Reference |
| PPH-1 | Setaria viridis | 50% | - | [13][14] |
| PPH-2 | Digitaria sanguinalis | 50-60% | - | [13][14] |
| PPH-3 | Abutilon theophrasti | 50-60% | - | [13][14] |
| PPH-4 | Echinochloa crusgalli | - | 64.32 | [10] |
| PPH-5 | Cyperus iria | - | 65.83 | [10] |
| PPH-6 | Dactylis glomerata | - | 62.42 | [10] |
| PPH-7 | Trifolium repens | - | 67.72 | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable aryl or heteroaryl halide to form the core of the target agrochemical.
Materials:
-
This compound
-
Aryl/Heteroaryl halide (e.g., a substituted bromopyridine for a fungicide or a substituted bromophenyl for a herbicide)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the solvent mixture (e.g., 1,4-dioxane/water 4:1 v/v).
-
Add the palladium catalyst (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of SDHI fungicides.
Caption: Mechanism of action of HPPD inhibitor herbicides.
Caption: General workflow for Suzuki-Miyaura coupling.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Natural Product-Based Fungicides (III): Semisynthesis and Biological Activity of N-Phenylpyrazole Sarisan Hybrids as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki-Miyaura coupling and iron-catalyzed reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemical Sensors Utilizing [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of chemical sensors using [4-(1H-Pyrazol-5-YL)phenyl]boronic acid. This compound is a versatile building block for creating sensors, particularly for the detection of biologically relevant diol-containing molecules such as glucose.
Introduction
This compound is a bifunctional molecule that combines the recognition capabilities of a phenylboronic acid with the unique electronic and coordination properties of a pyrazole moiety. Boronic acids are well-established as synthetic receptors for carbohydrates due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols. This interaction can be transduced into a detectable signal, most commonly a change in fluorescence, making them ideal for sensor development. The pyrazole group can act as a part of a larger fluorophore system or influence the electronic properties of the sensing molecule.
The primary application of sensors based on this compound is in the detection of saccharides, with a significant focus on glucose monitoring. The development of robust and continuous glucose monitoring systems is a critical area of research for diabetes management. Furthermore, these sensors can be adapted to detect other cis-diol containing biomolecules, such as catechols and glycoproteins, expanding their utility in diagnostics and drug development.
Principle of Sensing
The sensing mechanism of this compound-based fluorescent sensors typically relies on the modulation of a fluorophore's emission in response to analyte binding. A common and effective mechanism is Photoinduced Electron Transfer (PET).
In the absence of the analyte (e.g., glucose), the lone pair of electrons on a proximate nitrogen atom (often from an amino group strategically placed on the sensor molecule) can quench the fluorescence of the excited fluorophore through PET. This results in a low fluorescence state ("OFF" state).
Upon the addition of a diol-containing analyte, the boronic acid moiety binds to the diol, forming a cyclic boronate ester. This binding event alters the electronic properties of the boronic acid, making it a stronger Lewis acid. This increased acidity leads to a coordinative interaction with the nearby nitrogen atom, which lowers the energy of its lone pair of electrons. As a result, the PET process is inhibited, and the fluorescence of the fluorophore is restored ("ON" state). The intensity of the fluorescence emission is proportional to the concentration of the analyte.
Data Presentation
| Parameter | Value | Conditions |
| Analyte | D-Glucose | - |
| Fluorophore | Anthracene | - |
| Excitation Wavelength (λex) | 370 nm | Phosphate Buffer (pH 7.4) |
| Emission Wavelength (λem) | 415 nm | Phosphate Buffer (pH 7.4) |
| Detection Limit (LOD) | 1.5 µM | S/N = 3 |
| Dynamic Range | 5 µM - 25 mM | - |
| Selectivity | High for Glucose over Fructose, Galactose | - |
| Response Time | < 2 minutes | - |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative pyrazole-phenylboronic acid sensor and its application in glucose detection.
Synthesis of a Representative Pyrazole-Phenylboronic Acid Fluorescent Sensor
This protocol describes a general synthesis of a fluorescent sensor where an anthracene fluorophore is linked to a pyrazole-phenylboronic acid recognition unit.
Materials:
-
4-Formylphenylboronic acid
-
Hydrazine hydrate
-
Ethyl acetoacetate
-
Anthracene-9-carboxaldehyde
-
Sodium borohydride
-
Methanol, Ethanol, Toluene, Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 4-(1H-Pyrazol-5-yl)phenylamine:
-
Dissolve 4-formylphenylboronic acid in a mixture of ethanol and toluene.
-
Add ethyl acetoacetate and stir the mixture.
-
Slowly add hydrazine hydrate and reflux the mixture for 4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pyrazole derivative.
-
Protect the boronic acid group as a pinacol ester.
-
Reduce the formyl group to an amino group using a suitable reducing agent.
-
-
Coupling of the Fluorophore:
-
Dissolve the synthesized pyrazole-phenylboronic acid pinacol ester and anthracene-9-carboxaldehyde in methanol.
-
Add sodium borohydride in portions at 0 °C and then stir the mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer with MgSO₄ and concentrate under reduced pressure.
-
Deprotect the boronic acid pinacol ester using an acidic workup.
-
Purify the final product by column chromatography.
-
Protocol for Fluorescent Glucose Sensing
This protocol outlines the procedure for using the synthesized sensor to detect glucose in an aqueous solution.
Materials:
-
Synthesized pyrazole-phenylboronic acid fluorescent sensor
-
D-Glucose standard solutions of varying concentrations
-
Phosphate buffer (pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in a suitable organic solvent like DMSO or methanol.
-
-
Preparation of Working Solutions:
-
Prepare a series of working solutions by diluting the stock solution in phosphate buffer (pH 7.4) to a final concentration (e.g., 10 µM).
-
Prepare a series of glucose standard solutions in the same phosphate buffer.
-
-
Fluorescence Measurement:
-
In a quartz cuvette, place 2 mL of the sensor working solution.
-
Record the fluorescence emission spectrum (e.g., from 380 nm to 550 nm) with an excitation wavelength of 370 nm. This will be the baseline fluorescence (F₀).
-
Add a known concentration of the glucose standard solution to the cuvette and mix thoroughly.
-
After a short incubation period (e.g., 2 minutes), record the fluorescence emission spectrum again (F).
-
Repeat the measurement for different glucose concentrations.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (e.g., 415 nm) or the ratio of fluorescence intensity (F/F₀) as a function of glucose concentration.
-
Determine the detection limit, dynamic range, and selectivity by performing similar experiments with other sugars.
-
Visualizations
Signaling Pathway of the Fluorescent Sensor
Caption: Signaling pathway of a PET-based pyrazole-boronic acid sensor.
Experimental Workflow for Glucose Sensing
Application Notes and Protocols for Bioconjugation Using [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid in bioconjugation, particularly for applications in targeted drug delivery and enhancing cellular uptake. The unique properties of this molecule, combining the diol-binding capability of boronic acid with the structural features of a pyrazole ring, make it a valuable tool in the development of novel bioconjugates.[1]
Application Notes
Targeted Drug Delivery to Sialic Acid-Overexpressing Cancer Cells
Phenylboronic acids (PBAs) are known to form reversible covalent bonds with 1,2- and 1,3-diols, which are present in saccharides.[2] This property is particularly useful for targeting cancer cells, which often overexpress sialic acid on their cell surface glycans.[3] By conjugating this compound to therapeutic molecules or delivery vectors such as antibodies or nanoparticles, it is possible to achieve selective targeting of these cancer cells. This interaction enhances the local concentration of the therapeutic agent at the tumor site, potentially leading to improved efficacy and reduced off-target toxicity.
Enhanced Cellular Uptake of Biotherapeutics
A significant challenge in the development of biotherapeutics, such as therapeutic proteins and antisense oligonucleotides, is their inefficient delivery across the cell membrane.[4] The conjugation of boronic acids to these macromolecules has been shown to significantly enhance their cellular internalization.[2][4] This is attributed to the interaction of the boronic acid moiety with the dense layer of polysaccharides on the cell surface, known as the glycocalyx, which facilitates endocytosis.[2] Studies have demonstrated that boronation of proteins can lead to a 4-5 fold increase in cellular uptake.[2] Similarly, antisense oligonucleotides functionalized with boronic acids show enhanced cytosolic penetration and biological activity.[4] The pyrazole moiety in this compound may further contribute to the pharmacokinetic properties and target interactions of the conjugate.[1]
Development of Glucose-Responsive Drug Delivery Systems
The reversible nature of the boronic acid-diol interaction can be exploited to create stimuli-responsive drug delivery systems. For instance, phenylboronic acid-functionalized materials have been investigated for the development of glucose-responsive systems for insulin delivery.[5] In such systems, the binding of glucose to the boronic acid triggers a change in the properties of the material, leading to the release of the encapsulated drug. While this application is more established for other phenylboronic acids, the underlying principle is applicable to conjugates of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on bioconjugates utilizing phenylboronic acids, demonstrating their potential to enhance cellular delivery and target specific cell surface glycans.
| Bioconjugate System | Key Finding | Quantitative Result | Reference |
| Boronated RNase A | Enhanced cellular uptake in Chinese hamster ovary cells. | 4-5 fold increase in internalization compared to unmodified RNase A. | [2] |
| Boronic acid-conjugated antisense oligonucleotides | Improved cytosolic penetration in human cells. | Up to 5-fold increase in cytosolic delivery compared to non-boronated analogs. | [4] |
| SN-38 conjugated with phenylboronic acids | Increased cellular uptake in cancer cells. | 3-fold to 7-fold enhancement in cellular uptake compared to irinotecan. | [3] |
| Phenylboronic acid-modified insulin | Glucose-dependent solubility for responsive release. | Solubility of insulin analogs increased with increasing glucose concentrations. | [6] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes a representative method for the covalent conjugation of a carboxylated derivative of this compound to the lysine residues of a monoclonal antibody using EDC/NHS chemistry.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
This compound derivative with a carboxylic acid handle
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Dialysis tubing or centrifugal ultrafiltration units (10 kDa MWCO)
-
UV-Vis spectrophotometer
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of the mAb in PBS.
-
Prepare a 10 mM stock solution of the boronic acid derivative in DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in DMSO.
-
-
Activation of the Boronic Acid Derivative:
-
In a microcentrifuge tube, mix the boronic acid derivative stock solution with EDC and NHS stock solutions to achieve a final molar ratio of 1:2:2 (boronic acid:EDC:NHS).
-
Incubate the mixture at room temperature for 30 minutes to generate the NHS-ester of the boronic acid.
-
-
Conjugation Reaction:
-
Add the activated boronic acid solution to the mAb solution at a desired molar excess (e.g., 10:1 to 50:1 of boronic acid to mAb).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification of the Conjugate:
-
Purify the antibody-boronic acid conjugate by dialysis against PBS at 4°C with several buffer changes or by using centrifugal ultrafiltration units to remove unreacted boronic acid and byproducts.
-
For a higher degree of purity, perform size-exclusion chromatography.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration using a BCA assay or by measuring the absorbance at 280 nm.
-
The degree of labeling (boronic acid to antibody ratio) can be estimated using UV-Vis spectroscopy if the boronic acid derivative has a distinct absorbance peak, or by mass spectrometry.
-
Confirm the integrity and purity of the conjugate using SDS-PAGE and SEC.
-
Caption: Workflow for antibody conjugation.
Protocol 2: Cellular Uptake Assay of Boronic Acid-Conjugated Antibody
This protocol outlines a method to quantify the cellular uptake of the boronic acid-conjugated antibody using flow cytometry. A fluorescently labeled version of the conjugate is required.
Materials:
-
Cancer cell line overexpressing sialic acid (e.g., HeLa, MDA-MB-231)
-
Control cell line with low sialic acid expression (optional)
-
Fluorescently labeled antibody-boronic acid conjugate
-
Fluorescently labeled unconjugated antibody (as a control)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Incubation with Conjugates:
-
Prepare working solutions of the fluorescently labeled antibody-boronic acid conjugate and the labeled unconjugated antibody in complete cell culture medium at a final concentration of 10 µg/mL.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the antibody solutions to the respective wells.
-
Incubate for 4 hours at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, remove the antibody solutions and wash the cells three times with cold PBS to remove any unbound antibodies.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in 500 µL of cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity of the cells for each condition.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity of cells treated with the boronic acid-conjugated antibody to those treated with the unconjugated antibody. A higher fluorescence intensity indicates enhanced cellular uptake.
-
Caption: Mechanism of targeted cell uptake.
References
- 1. nbinno.com [nbinno.com]
- 2. raineslab.com [raineslab.com]
- 3. Enhanced cellular uptake efficiency of DCM probes or SN38 conjugating with phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Dihydroxyboryluridine Enhances Cytosolic Penetration of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Substituted Pyrazoles via [4-(1H-Pyrazol-5-YL)phenyl]boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrazoles utilizing [4-(1H-Pyrazol-5-YL)phenyl]boronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction is highlighted as an efficient method for the creation of carbon-carbon bonds, enabling the synthesis of a diverse library of pyrazole derivatives with significant potential in drug discovery and development.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The functionalization of the pyrazole core allows for the fine-tuning of its biological activity. The use of this compound in Suzuki-Miyaura cross-coupling reactions offers a versatile and powerful strategy for the synthesis of novel substituted pyrazoles with potential therapeutic applications.[3] This boronic acid derivative serves as a valuable scaffold for introducing the pyrazole moiety onto various aromatic and heteroaromatic systems.
Applications in Drug Discovery
Substituted pyrazoles synthesized via this method are promising candidates for the development of targeted therapies. Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4][5]
Potential Therapeutic Targets:
-
Kinase Inhibition: Pyrazole-based compounds have been shown to inhibit a range of kinases, including Janus kinases (JAKs), Aurora kinases, and Bone Morphogenetic Protein Receptor Type 2 (BMPR2).[4][5] Inhibition of these kinases can disrupt cancer cell proliferation, survival, and angiogenesis.
-
Anti-inflammatory Agents: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Novel derivatives may exhibit enhanced potency and selectivity.
-
Anticancer Agents: The ability to readily diversify the substituents on the pyrazole core allows for the exploration of structure-activity relationships (SAR) to develop potent and selective anticancer agents.[6]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of halo-pyrazoles with arylboronic acids, which can be adapted for reactions involving this compound.
Table 1: Representative Suzuki-Miyaura Coupling Conditions for Pyrazole Synthesis
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 (MW) | 0.1 | 85 | [1] |
| 2 | 4-Bromopyrazole derivative | Arylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 70-95 | [7] |
| 3 | Aryl Halide | Phenylboronic acid | PdCu@Ti₃C₂ | K₂CO₃ | H₂O | 110 | 1 | 84-99 | [8] |
Note: These are general conditions and may require optimization for specific substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 mmol) to the flask under a stream of inert gas.
-
Add the anhydrous solvent (e.g., 8 mL of 1,4-dioxane) and degassed water (e.g., 2 mL) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazole.
Characterization:
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of substituted pyrazoles using this compound via the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis of substituted pyrazoles.
Potential Signaling Pathway Inhibition
Many pyrazole derivatives synthesized through this methodology are being investigated as kinase inhibitors. The diagram below illustrates a simplified signaling pathway that could be targeted by these compounds, leading to anticancer effects.
Caption: Simplified kinase signaling pathway and potential inhibition.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. Recent advances in bioactive pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid in materials science for organic electronics
Application Notes: [4-(1H-Pyrazol-5-YL)phenyl]boronic acid in Organic Electronics
Introduction
This compound is a bifunctional organic compound of significant interest in materials science. It incorporates a phenylboronic acid group, a versatile precursor for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and a pyrazole moiety, a five-membered nitrogen heterocycle known for its favorable electronic properties and stability.[1][2][3] This unique combination makes it a valuable building block for the synthesis of advanced materials for organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
The primary application of this molecule is as a monomer in the synthesis of π-conjugated polymers and complex organic small molecules.[1][4] The boronic acid group provides a reactive site for forming new carbon-carbon bonds, enabling the construction of extended conjugated systems, which are the cornerstone of organic semiconductor performance.[3][5] The pyrazole ring, being an electron-rich heterocycle, can be integrated into molecular designs to modulate electronic properties, such as HOMO/LUMO energy levels, charge transport characteristics, and photophysical behavior.[6][7]
Key Applications and Potential
-
Blue OLED Emitters and Hosts: Boron-containing compounds are actively researched for blue OLEDs. The electron-deficient nature of a three-coordinate boron atom, when incorporated into a larger π-system, can lead to materials with deep blue emission and improved electron transport capabilities.[8][9] By coupling this compound with suitable aromatic halides, novel emitters or host materials can be designed. The pyrazole group can contribute to achieving high triplet energy in host materials or enhance the quantum efficiency of emitters.
-
Hole-Transporting Materials (HTMs) for Perovskite Solar Cells (PSCs): Pyrazole and its derivatives have shown significant promise as components of efficient HTMs in PSCs.[7][10] Materials incorporating phenylpyrazole units have demonstrated high hole mobility and suitable energy levels to facilitate efficient extraction of holes from the perovskite layer. Using this compound as a starting point, new spiro-type or polymeric HTMs can be synthesized to challenge incumbent materials like Spiro-OMeTAD.[10]
-
Organic Photovoltaics (OPVs): The pyrazole moiety can act as an electron donor unit in donor-acceptor (D-A) type polymers for OPV active layers.[6] The Suzuki coupling reaction, enabled by the boronic acid group, is a primary method for creating these D-A copolymers. By polymerizing this monomer with an electron-accepting comonomer, new materials with tailored band gaps and absorption spectra for efficient solar energy conversion can be developed.[11]
Performance of Analogous Materials
While specific device data for materials directly synthesized from this compound is limited in published literature, the performance of structurally related pyrazole- and boronic acid-based materials provides a strong benchmark for its potential.
Table 1: Performance of Perovskite Solar Cells using Spiro-Phenylpyrazole-based Hole-Transporting Materials (HTMs). Data adapted from analogous spiro-phenylpyrazole/fluorene systems.
| HTM Designation | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current (JSC) [mA/cm²] | Fill Factor (FF) [%] | Reference |
| WY-1 | 14.2 | 1.02 | 21.6 | 65 | [10] |
| WY-2 | 13.5 | 1.01 | 21.4 | 62 | [10] |
| WY-3 | 11.5 | 0.98 | 20.8 | 56 | [10] |
| Spiro-OMeTAD (Control) | 14.8 | 1.03 | 21.7 | 66 | [10] |
Table 2: Performance of Organic Electronic Devices using Pyrazoloquinoline and Boronic Acid Derivatives. Data adapted from various pyrazole- and boronic acid-containing material systems.
| Device Type | Material System | Key Performance Metric | Value | Reference |
| OPV | Pyrazoloquinoline derivative (Mol3) blended with PDT | Power Conversion Efficiency (PCE) | 0.38% | [11] |
| OLED | Pyrazoloquinoline derivative (Molx) as emitter | Emission Wavelength | 481-506 nm (Bluish-Green) | [11] |
| OLED | Thermally cross-linkable diboronic acid (F3BA) | Max. Luminance | ~100 cd/m² | [12] |
| OLED | Thermally cross-linkable diboronic acid (F4BA) | Max. Luminance | ~250 cd/m² | [12] |
Experimental Protocols
Protocol 1: Synthesis of a Conjugated Copolymer via Suzuki-Miyaura Polymerization
This protocol describes a general method for the synthesis of a donor-acceptor copolymer using this compound as the donor monomer and a generic dibromo-acceptor monomer.
Materials:
-
This compound (Monomer A)
-
Dihalogenated Acceptor Monomer (e.g., 2,5-dibromo-thiophene derivative) (Monomer B)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, or CsF)
-
Solvent (e.g., Toluene, Dioxane, or DMF, often with added water)
-
Phase Transfer Catalyst (e.g., Aliquat 336), if using a biphasic system.
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactor Setup: A multi-neck round-bottom flask is equipped with a condenser, a magnetic stirrer, and an inert gas inlet/outlet. The glassware must be oven-dried to remove moisture.
-
Reagent Charging: Equimolar amounts of this compound (Monomer A) and the dihalogenated acceptor monomer (Monomer B) are added to the flask.
-
Catalyst and Base Addition: The palladium catalyst (typically 1-5 mol% relative to the monomers) and an excess of the base (typically 2-4 equivalents per monomer unit) are added. If a biphasic solvent system is used (e.g., Toluene/Water), a phase transfer catalyst is also added.
-
Solvent Addition and Degassing: The chosen solvent is added to the flask. The mixture is then thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This is typically done by bubbling argon through the solution for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Polymerization Reaction: The reaction mixture is heated to a specified temperature (typically 80-120 °C) under a positive pressure of inert gas and stirred vigorously. The reaction progress is monitored by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight. Reaction times can vary from 12 to 72 hours.
-
Work-up and Purification:
-
After cooling to room temperature, the reaction is quenched (e.g., by adding a small amount of acid to neutralize the base).
-
The crude polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol or acetone.
-
The precipitated polymer is collected by filtration and washed several times to remove residual catalyst and unreacted monomers.
-
Further purification is performed by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove low molecular weight oligomers. The final polymer is extracted with a good solvent (e.g., chloroform or chlorobenzene).
-
-
Isolation: The purified polymer is isolated by precipitating the solution from the final Soxhlet extraction step into methanol. The solid is collected by filtration and dried under vacuum to yield the final product.
Visualizations
Caption: Logical relationship of the monomer's functional groups.
Caption: Workflow from material synthesis to device testing.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Recent Advancement in Boron-Based Efficient and Pure Blue Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes [frontiersin.org]
- 9. New boron compounds for organic light-emitting diodes (OLEDs) | WOTech Technical Media | WOMag | WOClean [wotech-technical-media.de]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Regi-oselective Synthesis and Functionalization of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, featuring prominently in a wide array of therapeutic agents due to their diverse biological activities. The regioselective synthesis of these heterocycles is of paramount importance as the substitution pattern on the pyrazole ring dictates its pharmacological properties. While boronic acids are crucial reagents in pyrazole chemistry, their primary role is not in the initial regioselective construction of the pyrazole core itself, but rather in the subsequent functionalization of the pre-formed pyrazole ring through cross-coupling reactions.
This document provides a comprehensive guide to the regioselective synthesis of pyrazole derivatives, with a focus on the classical Knorr synthesis. It also details the principal application of boronic acids in this field: the late-stage introduction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction.
Part 1: Regioselective Synthesis of Pyrazole Derivatives via Knorr Cyclocondensation
The Knorr pyrazole synthesis, first described in 1883, is a robust and versatile method for the preparation of pyrazoles through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The regioselectivity of this reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds, is a critical aspect that can be controlled by modulating reaction conditions.[2]
Reaction Mechanism and Control of Regioselectivity
The reaction proceeds through the initial formation of a hydrazone intermediate by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole.[1][3][4][5]
With an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomers. The regiochemical outcome is influenced by several factors:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl carbon is more susceptible to nucleophilic attack. For instance, in a 1,3-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.
-
pH of the Reaction Medium: The reaction is typically acid-catalyzed. The pH can influence the rate of hydrazone formation and the subsequent cyclization, thereby affecting the regioselectivity.[2]
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol details the synthesis of a pyrazolone from a β-ketoester, a common variation of the Knorr synthesis.[6][7][8][9]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Stir bar
-
Hot plate with stirring capability
-
TLC plates and chamber
-
Mobile phase (e.g., 30% ethyl acetate/70% hexane)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq).[7][8]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7][8]
-
Heating: Place a stir bar in the vial and heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[6][7]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane) until the starting ketoester is consumed.[6][7]
-
Work-up and Precipitation: Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture.[7]
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate the precipitation of the product.[6][7]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[6][8] The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[4]
Quantitative Data: Regioselective Knorr Pyrazole Synthesis
The following table summarizes the regioselective synthesis of pyrazoles from various unsymmetrical 1,3-dicarbonyl compounds and hydrazines, highlighting the influence of substituents and reaction conditions on the product distribution and yield.
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Catalyst | Major Regioisomer | Regioisomeric Ratio | Yield (%) |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | N,N-Dimethylacetamide | HCl | 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole | 98:2 | 74-77 |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | Acetic Acid | 1,5-Dimethyl-3-phenyl-1H-pyrazole | - | Good |
| Ethyl Benzoylacetate | Hydrazine Hydrate | 1-Propanol | Acetic Acid | 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one | Single Isomer | High |
| Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid | - | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Single Isomer | High |
Part 2: Application of Boronic Acids in Pyrazole Chemistry: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In pyrazole chemistry, it is the premier method for the introduction of aryl, heteroaryl, and vinyl substituents onto a pre-functionalized pyrazole core, typically a halopyrazole. This reaction is catalyzed by a palladium complex and requires a base.
General Reaction Scheme and Catalytic Cycle
The general transformation involves the coupling of a halopyrazole with a boronic acid in the presence of a palladium catalyst and a base.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazole with Phenylboronic Acid
This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halopyrazole with an arylboronic acid.[10]
Materials:
-
4-Bromopyrazole
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2)[11]
-
Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[10]
-
Solvent (e.g., dioxane/water, DMF/water, ethanol/water)[11][12]
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial, add 4-bromopyrazole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2-2.0 eq), and the base (2.0-3.0 eq).[10]
-
Catalyst and Ligand Addition: Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (1.2-1.5 eq relative to Pd).
-
Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon). Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring for the required time (2-24 hours). The reaction can often be accelerated using microwave irradiation.[11]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-phenylpyrazole.
Quantitative Data: Suzuki-Miyaura Coupling of Halopyrazoles with Boronic Acids
The following table presents a selection of Suzuki-Miyaura coupling reactions involving various halopyrazoles and boronic acids, showcasing the versatility of this method.
| Halopyrazole | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromopyrazole | Phenylboronic Acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86[10] |
| 3-Bromopyrazole | (4-Methoxyphenyl)boronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 81[10] |
| 4-Iodo-1H-pyrazole | (4-Formylphenyl)boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 4-Bromo-1-methyl-1H-pyrazole | (3-Thienyl)boronic acid | PdCl₂(dppf) (3) | K₂CO₃ | DMF | 100 | 12 | 92 |
| 5-Bromo-1-methyl-1H-pyrazole | (2-Naphthyl)boronic acid | XPhos Pd G2 (2) | K₂CO₃ | EtOH/H₂O | 120 (MW) | 0.5 | 95[11] |
Conclusion
The regioselective synthesis of pyrazole derivatives is a critical task in the development of new chemical entities for pharmaceutical and agrochemical applications. The Knorr pyrazole synthesis remains a foundational and highly effective method for constructing the pyrazole core, with regioselectivity being controllable through careful selection of substrates and reaction conditions. While boronic acids are not typically involved in the initial ring-forming step, they are indispensable for the subsequent diversification of the pyrazole scaffold. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile tool for the late-stage functionalization of halopyrazoles, enabling the synthesis of a vast array of complex and biologically relevant molecules. A thorough understanding of both of these synthetic strategies is essential for researchers in the field of heterocyclic chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. name-reaction.com [name-reaction.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with pyrazole boronic acids
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki coupling reactions involving pyrazole boronic acids. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a pyrazole boronic acid is resulting in a low to no yield. What are the primary factors I should investigate?
A1: When troubleshooting a low-yield Suzuki coupling with pyrazole boronic acids, it is crucial to systematically evaluate several key parameters. The primary areas to focus on are the catalyst system (palladium source and ligand), the choice and quality of the base, the reaction solvent, and potential degradation of the pyrazole boronic acid itself.[1][2] Unprotected N-H groups on the pyrazole ring can also inhibit the catalyst.[3]
Q2: What are the most common side reactions observed in Suzuki couplings with pyrazole boronic acids, and how can I mitigate them?
A2: Two prevalent side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and dehalogenation of the coupling partner.[4][5]
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Protodeboronation: This is often exacerbated by strong bases and the presence of water, particularly with electron-rich heterocyclic boronic acids.[1] To minimize this, consider using milder bases like K₂CO₃ or KF, or switching to anhydrous reaction conditions.[1] The stability of pyrazole boronic acids can be an issue; using the corresponding pinacol ester or trifluoroborate salt can be a viable alternative as they are less prone to this side reaction.[6][7]
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Dehalogenation: This side reaction can be more pronounced with iodo- and bromopyrazoles compared to their chloro counterparts.[4][5] The choice of catalyst and ligand is critical in minimizing dehalogenation.
Q3: How do I select the optimal catalyst and ligand for my pyrazole Suzuki coupling?
A3: The selection of the catalyst and ligand is critical for a successful Suzuki coupling, especially with challenging substrates like pyrazoles.
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Catalyst Precursor: While Pd(PPh₃)₄ is a classic choice, more modern and efficient pre-catalysts like XPhos Pd G2 or other palladacycles are often more effective, especially for less reactive pyrazoles.[4][5][8] These pre-catalysts can lead to the rapid formation of the active Pd(0) species, which can help reduce unwanted side reactions.[5]
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Ligands: Bulky, electron-rich phosphine ligands are generally preferred for coupling with pyrazoles. Ligands such as XPhos, SPhos, and dppf have been shown to significantly improve yields.[3][9] These ligands can stabilize the palladium catalyst and promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[6] Pyrazole-based P,N-ligands have also been developed and shown to be effective.[10]
Q4: The choice of base seems critical. What are the best practices for selecting a base for coupling with pyrazole boronic acids?
A4: The base plays a crucial role in the transmetalation step of the Suzuki coupling.[11] For pyrazole boronic acids, the choice and handling of the base are paramount.
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Base Strength: A base that is too strong can promote protodeboronation and other side reactions.[1] Common and effective bases for these couplings include K₃PO₄ and K₂CO₃.[3][9] The effectiveness of a particular base is often solvent-dependent.[1]
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Anhydrous vs. Aqueous Conditions: While aqueous bases are common in Suzuki couplings, for sensitive substrates like pyrazole boronic acids, anhydrous conditions with a finely powdered base might be beneficial to reduce protodeboronation.[1] If using aqueous conditions, vigorous stirring is essential to ensure good mixing of the phases.[1]
Q5: I am working with an unprotected N-H pyrazole. Could this be the source of my low yield?
A5: Yes, unprotected N-H groups on nitrogen-rich heterocycles like pyrazoles can inhibit the palladium catalyst, leading to low yields.[3] The acidic N-H can interact with the catalyst. While some protocols are designed for unprotected pyrazoles, if you are facing persistent issues, N-protection of the pyrazole might be a necessary step to consider. However, the use of robust catalyst systems with bulky ligands can often overcome this inhibition.[3][12]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in Suzuki coupling reactions with pyrazole boronic acids.
Caption: A step-by-step workflow for troubleshooting low yields.
Key Factors Influencing Pyrazole Suzuki Coupling
This diagram illustrates the interplay of various components in the Suzuki coupling reaction involving pyrazole boronic acids.
Caption: Interrelationship of key reaction components and conditions.
Quantitative Data Summary
The following tables summarize reaction conditions from various studies on the Suzuki coupling of pyrazoles.
Table 1: Comparison of Catalytic Systems for the Coupling of 4-Bromopyrazoles with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf) (4) | dppf (2) | K₃PO₄ | Dioxane | 80 | - | 60-80 | [9] |
| Pd(OAc)₂ (1) | PCy₃ (1.2) | K₃PO₄ | Dioxane | 80 | - | Fair | [9] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 70-90 | [13] |
| XPhos Pd G2 (2) | - | K₂CO₃ | EtOH/H₂O | 120 (µW) | 0.33 | 89 | [5] |
| P1 (XPhos precatalyst) (6-7) | - | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 | [3] |
Table 2: Influence of the Base on the Suzuki Coupling of a Pyrazole Triflates with Phenylboronic Acid
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂(dppf) | Na₂CO₃ (aq) | DMF | 80 | Modest | [9] |
| PdCl₂(dppf) | K₃PO₄ | THF | 80 | Good | [9] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 80 | Fair | [9] |
Detailed Experimental Protocol
This section provides a general methodology for performing a Suzuki coupling reaction with a pyrazole boronic acid. Note that optimization of specific parameters will be necessary for individual substrates.
Materials:
-
Pyrazole boronic acid or ester (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%)
-
Ligand (if required, e.g., XPhos, 1.2-1.5 equiv relative to Pd)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, THF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating source
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the pyrazole boronic acid, aryl halide, and finely powdered base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial to remove oxygen which can lead to side reactions like homocoupling.[1]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and any additional ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading and overall reaction conditions for Suzuki-Miyaura cross-coupling reactions involving [4-(1H-Pyrazol-5-YL)phenyl]boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended catalyst loading ranges for reactions with this compound?
A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is recommended. For well-optimized reactions, the loading can often be reduced to 0.5-1 mol%. However, for challenging substrates or to ensure high conversion, a higher loading of up to 10 mol% may be necessary.[1]
Q2: Which palladium catalysts are most effective for this type of substrate?
A2: A variety of palladium catalysts can be effective. Commonly used catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and modern pre-catalysts like XPhos Pd G2 and SPhos Pd G2. The choice of catalyst can be substrate-dependent, and screening of different catalysts is often beneficial.[1][2][3] For substrates with Lewis basic sites like pyrazoles, electron-rich and bulky phosphine ligands are often preferred to prevent catalyst deactivation.
Q3: What are the common causes of low yield or failed reactions?
A3: Common issues include inactive catalyst, poor solubility of reagents, catalyst deactivation by the pyrazole nitrogen, and side reactions such as protodeboronation or homocoupling.[4] Ensuring an inert atmosphere and using properly degassed solvents is also critical to prevent catalyst oxidation.
Q4: How does the choice of base impact the reaction?
A4: The base is crucial for the activation of the boronic acid. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly affect the reaction rate and yield. K₃PO₄ is often a good choice for nitrogen-containing heterocycles.
Q5: Can the pyrazole N-H group interfere with the reaction?
A5: Yes, the acidic proton of the pyrazole N-H can react with the base and the pyrazole nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[5] In some cases, N-protection of the pyrazole may be considered, although many successful couplings are achieved with the unprotected form by careful selection of reaction conditions.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Low to No Product Formation | 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen contamination). 3. Poor reagent quality (boronic acid degradation, impure halide). 4. Sub-optimal reaction temperature. 5. Catalyst inhibition by the pyrazole moiety. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure proper degassing of solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen). 3. Check the purity of starting materials. Consider using the boronic acid as its pinacol ester to improve stability. 4. Screen a range of temperatures (e.g., 80-120 °C). 5. Increase catalyst loading or screen different ligands (e.g., bulky, electron-rich phosphine ligands like XPhos or SPhos). |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | 1. High catalyst loading or temperature. 2. Presence of oxygen. 3. Water content in the reaction mixture. 4. Boronic acid instability. | 1. Reduce catalyst loading and/or reaction temperature. 2. Thoroughly degas all solvents and reagents. 3. Use anhydrous solvents if protodeboronation is a major issue. 4. Consider converting the boronic acid to a more stable derivative (e.g., MIDA boronate or trifluoroborate salt). |
| Incomplete Conversion | 1. Insufficient catalyst loading or reaction time. 2. Catalyst deactivation. 3. Poor solubility of reagents. | 1. Increase catalyst loading or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. 2. Use a more robust ligand or a pre-catalyst. 3. Screen different solvents or solvent mixtures to improve solubility. For highly insoluble substrates, higher temperatures may be required. |
| Reaction Stalls | 1. Catalyst has deactivated over time. 2. Formation of inhibitory byproducts. | 1. Add a fresh portion of the catalyst. 2. Consider a one-pot, two-step approach where the reaction conditions are changed after initial conversion. |
Data on Catalyst Loading Optimization
The following table summarizes representative data on the effect of catalyst loading on the yield of the Suzuki-Miyaura reaction between a generic aryl bromide and this compound.
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 1 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 |
| Pd(PPh₃)₄ | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| PdCl₂(dppf) | 1 | K₃PO₄ | Toluene/H₂O | 110 | 8 | 78 |
| PdCl₂(dppf) | 2 | K₃PO₄ | Toluene/H₂O | 110 | 8 | 91 |
| XPhos Pd G2 | 0.5 | Cs₂CO₃ | THF/H₂O | 80 | 6 | 88 |
| XPhos Pd G2 | 1 | Cs₂CO₃ | THF/H₂O | 80 | 6 | 95 |
Note: This data is representative and actual results may vary depending on the specific aryl halide and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: In a dry, oven-baked flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (see table above for recommendations), and the base (2.0-3.0 equiv.).
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Inert Atmosphere: Seal the flask with a septum, and purge with a gentle stream of argon or nitrogen for 10-15 minutes.
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Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.
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Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura reactions.
Caption: A systematic workflow for screening and optimizing palladium catalysts.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Pyrazole Boronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole boronic acids in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a pyrazole boronic acid is resulting in a low yield of the desired product. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings involving pyrazole boronic acids can stem from several factors. The most common culprits are protodeboronation of the starting material, homocoupling of the boronic acid, and dehalogenation of the coupling partner. Additionally, the unprotected N-H of the pyrazole ring can inhibit the palladium catalyst.[1][2] A systematic optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for improving the yield.
Q2: I am observing a significant amount of a byproduct that corresponds to the protonated version of my pyrazole boronic acid. What is this side reaction, and how can I minimize it?
A2: This side reaction is known as protodeboronation, the replacement of the boronic acid group with a hydrogen atom.[3] It is a common issue with heteroaryl boronic acids, including pyrazole boronic acids, particularly under harsh reaction conditions (high temperatures, strong bases).[1][4]
To minimize protodeboronation, consider the following strategies:
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Use Milder Reaction Conditions: Lowering the reaction temperature and using a weaker base (e.g., K₂CO₃, CsF) can significantly reduce the rate of protodeboronation.
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Employ Anhydrous Solvents: Water is a proton source for this side reaction, so using anhydrous solvents can be beneficial.[5]
-
Utilize More Stable Boronic Acid Derivatives: Converting the pyrazole boronic acid to a more stable form, such as a pinacol ester, a trifluoroborate salt, or a MIDA boronate, is a highly effective strategy.[5][6][7][8][9] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low in the reaction mixture and thus minimizing decomposition.[9]
Q3: My reaction is producing a significant amount of bipyrazole, the homocoupled product of my starting material. How can I favor the cross-coupling reaction?
A3: The formation of a bipyrazole product is due to the oxidative homocoupling of the pyrazole boronic acid.[10][11] This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[6]
To suppress homocoupling, you can:
-
Thoroughly Degas the Reaction Mixture: Removing oxygen by bubbling an inert gas (e.g., argon or nitrogen) through the solvent and reaction mixture is critical.[6]
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ that require in-situ reduction.
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of cross-coupling and homocoupling. Screening different combinations can help to identify conditions that favor the desired reaction.
Q4: I am using a halopyrazole as my electrophile and am observing significant dehalogenation. What causes this and how can I prevent it?
A4: Dehalogenation is the replacement of the halogen on your pyrazole with a hydrogen atom, leading to an undesired byproduct.[12][13][14] This is a common side reaction, particularly with bromo- and iodopyrazoles.[15] The propensity for dehalogenation can be influenced by the reaction conditions and the nature of the pyrazole substrate.
To minimize dehalogenation:
-
Protect the Pyrazole Nitrogen: If your pyrazole has an unprotected N-H, its acidity can contribute to catalyst deactivation and promote dehalogenation. Protecting the nitrogen with a suitable group (e.g., Boc, SEM) can significantly suppress this side reaction.[16]
-
Choose the Right Ligand: Bulky, electron-rich phosphine ligands such as XPhos or SPhos can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the dehalogenation pathway.[12][17]
-
Use a Milder Base: Stronger bases can sometimes promote dehalogenation. Switching to a milder base like K₃PO₄ or Cs₂CO₃ may be beneficial.[12]
Troubleshooting Guides
Table 1: General Troubleshooting for Low Yield in Pyrazole Boronic Acid Cross-Coupling
| Symptom | Potential Cause | Recommended Solution | Citation(s) |
| Low conversion of starting materials | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust precatalyst. | [1] |
| Catalyst inhibition | If using an N-H unprotected pyrazole, consider N-protection. | [1][2][16] | |
| Insufficiently active conditions | Increase reaction temperature or screen different solvents and bases. | [18] | |
| Formation of protodeboronated pyrazole | Unstable boronic acid | Use a milder base (K₂CO₃, CsF), lower temperature, or switch to a more stable boronic acid derivative (pinacol ester, MIDA boronate, trifluoroborate salt). | [3][4][5][9] |
| Formation of homocoupled bipyrazole | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture. | [6] |
| Inefficient catalyst reduction | Use a Pd(0) source or optimize conditions to ensure efficient reduction of a Pd(II) precatalyst. | [6] | |
| Formation of dehalogenated pyrazole (from halopyrazole partner) | Unprotected pyrazole N-H | Protect the pyrazole nitrogen with a suitable protecting group. | [16] |
| Inappropriate ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | [12][17] | |
| Base is too strong | Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). | [12] |
Table 2: Effect of Reaction Parameters on Suzuki-Miyaura Coupling of Halogenated Pyrazoles
| Parameter | Condition A (High Side Reaction) | Condition B (Low Side Reaction) | Expected Outcome with Condition B | Citation(s) |
| Pyrazole Substrate | Unprotected N-H pyrazole | N-Protected pyrazole (e.g., N-Boc) | Reduced dehalogenation and catalyst inhibition. | [1][16] |
| Ligand | PPh₃ | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Increased rate of cross-coupling, minimizing dehalogenation. | [1][12] |
| Base | Strong inorganic bases (e.g., NaOH, KOH) | Milder inorganic bases (e.g., K₃PO₄, K₂CO₃, CsF) | Reduced rates of protodeboronation and dehalogenation. | [5][12] |
| Boronic Acid Form | Free boronic acid | Pinacol ester, MIDA boronate, or trifluoroborate salt | Increased stability towards protodeboronation. | [5][7][8][9] |
| Atmosphere | Air | Inert (Argon or Nitrogen) | Minimized homocoupling. | [6][10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyrazole Boronic Acid Pinacol Ester
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halopyrazole (1.0 equiv.), the pyrazole boronic acid pinacol ester (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The final concentration should be in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation and Use of a Pyrazole MIDA Boronate for Mitigating Protodeboronation
Part A: Preparation of the Pyrazole MIDA Boronate
-
Dissolution: In a flask, dissolve the pyrazole boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (MIDA, 1.0 equiv.) in a suitable solvent (e.g., DMF).
-
Dehydration: Heat the mixture (e.g., to 80-100 °C) with azeotropic removal of water, for example, using a Dean-Stark apparatus, until the reaction is complete (typically 2-18 hours).[7]
-
Isolation: Cool the reaction mixture and isolate the solid pyrazole MIDA boronate product by filtration. The product can often be purified by recrystallization.
Part B: Suzuki-Miyaura Coupling using the Pyrazole MIDA Boronate
-
Reaction Setup: Follow the general procedure outlined in Protocol 1 , substituting the pyrazole boronic acid pinacol ester with the pyrazole MIDA boronate (1.0-1.2 equiv.).
-
Slow Release: The MIDA boronate will slowly hydrolyze under the reaction conditions to release the active pyrazole boronic acid, minimizing its concentration and thus reducing the likelihood of protodeboronation.[9]
Visualizations
Caption: Reaction pathways in pyrazole boronic acid cross-coupling.
Caption: Troubleshooting workflow for pyrazole cross-coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from [4-(1H-Pyrazol-5-YL)phenyl]boronic acid. This reagent is crucial for synthesizing a variety of compounds, particularly through Suzuki-Miyaura cross-coupling reactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture after a Suzuki-Miyaura coupling with this compound?
A1: Common impurities include unreacted starting materials (both the boronic acid and the coupling partner), homocoupling byproducts of the boronic acid, residual palladium catalyst, and phosphine ligands or their oxides (if used).[3][4] The presence of oxygen can particularly lead to an increase in homocoupling products.[3][5] Due to the pyrazole moiety, you might also encounter issues related to its acidic N-H group, which can sometimes inhibit the reaction or lead to side products.[6]
Q2: My primary impurity is the unreacted this compound. What is the best way to remove it?
A2: A common and effective method is to use a basic aqueous wash. Since boronic acids are acidic, they can be converted to their corresponding boronate salts with a base like sodium hydroxide (NaOH) and extracted into the aqueous layer.[7][8] The desired coupled product, being less acidic, will typically remain in the organic layer. Be cautious with the pH, as some products may also have acidic or basic functionalities.
Q3: I am observing a significant amount of a byproduct with a mass corresponding to two molecules of my boronic acid coupled together. What is this, and how can I prevent it?
A3: This is a homocoupling byproduct, a common side reaction in Suzuki-Miyaura couplings.[4] It is often promoted by the presence of oxygen and Pd(II) species.[3][5] To minimize its formation, ensure your reaction is thoroughly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen).[9][10] Using a Pd(0) source directly or employing modern palladium precatalysts can also reduce homocoupling.[11]
Q4: Is column chromatography on silica gel a good option for purifying my pyrazole-containing product?
A4: While silica gel chromatography is a standard purification technique, boronic acids and their derivatives can sometimes be challenging to purify on silica due to their polarity and potential for decomposition or strong adsorption.[12][13] For polar products, solvent systems like dichloromethane/methanol are often more effective than hexane/ethyl acetate.[8] If you are purifying a boronic ester intermediate, using neutral alumina or boric acid-impregnated silica gel might give better results by minimizing decomposition on the stationary phase.[13][14]
Q5: Can I use crystallization to purify my final product?
A5: Yes, recrystallization can be a very effective method for purifying solid products, especially for removing minor impurities.[12][14] The choice of solvent is critical and will depend on the solubility of your product and impurities. Common solvents for recrystallizing arylboronic acids and their coupled products include ethanol, water, or mixtures of organic solvents.[12]
Troubleshooting Guides
Issue 1: Difficulty Removing Residual Palladium Catalyst
-
Symptom: The purified product has a dark or black appearance, and analysis (e.g., ICP-MS) shows high levels of palladium.
-
Potential Cause: The palladium catalyst has crashed out of solution as palladium black or is complexed with the product.
-
Troubleshooting Workflow: dot graph TD { A[High Palladium Residue] --> B{Product Solubility}; B -->|Soluble in Organic Solvent| C[Filter through Celite® or activated carbon]; C --> D{Still Contaminated?}; D -->|Yes| E[Consider a metal scavenger]; D -->|No| F[Proceed to further purification]; B -->|Insoluble| G[Attempt recrystallization]; }
Caption: Troubleshooting workflow for palladium removal.
-
Solutions:
-
Filtration: After the reaction workup, filter the organic solution through a pad of Celite® or activated carbon to remove palladium black.
-
Metal Scavengers: If simple filtration is insufficient, consider using a commercially available palladium scavenger. These are functionalized polymers or silica gels that selectively bind to the metal.
-
Recrystallization: This can be effective in leaving the palladium impurities in the mother liquor.
-
Issue 2: Product and Unreacted Boronic Acid are Inseparable by Chromatography
-
Symptom: The desired product and the starting boronic acid co-elute during column chromatography.
-
Potential Cause: Similar polarity of the product and the boronic acid.
-
Troubleshooting Workflow: dot graph TD { A[Co-elution of Product and Boronic Acid] --> B{Attempted Basic Wash?}; B -->|No| C[Perform aqueous basic wash (e.g., 1M NaOH)]; C --> D{Separation Achieved?}; D -->|Yes| E[Proceed with organic layer]; D -->|No| F[Consider derivatization]; B -->|Yes| F; F --> G[Convert boronic acid to a more polar derivative]; G --> H[Example: Form diethanolamine adduct]; H --> I[Re-attempt separation]; }
Caption: Troubleshooting workflow for co-eluting compounds.
-
Solutions:
-
Liquid-Liquid Extraction: Before chromatography, perform a thorough liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH) to remove the acidic boronic acid.[8]
-
Derivatization: Convert the unreacted boronic acid into a more easily separable derivative. For instance, reacting the crude mixture with diethanolamine can form a crystalline adduct of the boronic acid that may precipitate or have significantly different solubility.[12] Another approach is a sorbitol extraction, which can selectively pull the boronic acid into an aqueous layer.[12]
-
Quantitative Data Summary
The efficiency of purification can often be inferred from the overall yield and purity of the final product, which are highly dependent on the initial reaction conditions. The following table summarizes typical conditions for Suzuki-Miyaura reactions involving pyrazole derivatives, which can influence the impurity profile and subsequent purification strategy.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 | [15] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 85-99 | [6][16] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-90 | [17] |
| Microwave-assisted | Cs₂CO₃ | DMF | 120 | 80-98 | [15] |
Note: Yields are representative for pyrazole derivatives and can vary significantly based on the specific substrates used.
Experimental Protocols
Protocol 1: General Aqueous Basic Wash for Boronic Acid Removal
-
Reaction Quench: After the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the diluted mixture to a separatory funnel and wash with a 1M aqueous solution of NaOH. Shake the funnel vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the aqueous layer.
-
Repeat: Repeat the basic wash one or two more times to ensure complete removal of the boronic acid.
-
Neutralization and Brine Wash: Wash the organic layer with water, followed by a saturated aqueous solution of NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now depleted of the boronic acid.[9]
Protocol 2: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol).
-
Column Packing: Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. It is often beneficial to start with a less polar solvent mixture and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[18]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent until the product just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.[19]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
Improving the stability of pyrazole boronic acid reaction intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole boronic acid reaction intermediates. The information aims to address common challenges and improve the stability and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My pyrazole boronic acid appears to be degrading upon storage. What are the common degradation pathways?
A1: Pyrazole boronic acids, like many other boronic acids, are susceptible to several degradation pathways, particularly when exposed to air and moisture. The most common pathways include:
-
Oxidative Deboronation: This is often the major degradation pathway, where the boronic acid group is cleaved and replaced with a hydroxyl group, especially in the presence of reactive oxygen species.[1][2] This process can be accelerated under acidic or basic conditions.[1]
-
Protodeboronation: This involves the cleavage of the C-B bond and its replacement with a C-H bond. It is a known issue for many boronic acids, especially in aqueous solutions.[2]
-
Polymerization/Trimerization: Boronic acids can form cyclic trimers (boroxines) through the loss of water, which can complicate reaction stoichiometry and reproducibility.[3]
Q2: I'm observing low yields in my Suzuki-Miyaura cross-coupling reaction with a pyrazole boronic acid. What are the potential causes?
A2: Low yields in Suzuki-Miyaura reactions involving pyrazole boronic acids can stem from several factors:
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Instability of the Boronic Acid: As mentioned in Q1, the degradation of the pyrazole boronic acid before or during the reaction is a primary cause. In situ decomposition can be accelerated by heat, base, and the palladium catalyst itself.[4]
-
Inhibition by the Pyrazole Moiety: The unprotected, acidic N-H group on the pyrazole ring can coordinate to the palladium catalyst, inhibiting its catalytic activity.[5]
-
Suboptimal Reaction Conditions: The choice of palladium precatalyst, ligand, base, solvent, and temperature is crucial for a successful coupling and often requires optimization for specific substrates.[6][7]
-
Formation of Inactive Boron Species: In some cases, pyrazole derivatives can react with boronic acids to form stable, four-coordinate boron complexes that are unreactive in the desired coupling reaction.[8]
Q3: How can I improve the stability of my pyrazole boronic acid intermediate?
A3: Several strategies can be employed to enhance the stability of pyrazole boronic acid intermediates:
-
Conversion to Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, significantly improves stability and ease of handling.[9][10] However, be aware that pinacol boronates can still be susceptible to hydrolysis.[11]
-
Use of MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are resistant to degradation. They act as protecting groups and slowly release the active boronic acid under the reaction conditions, which is particularly useful for unstable boronic acids.[3][4]
-
Formation of DABO Boronates: 1,4-Dioxa-8-aza-5-boraspiro[4.5]decane (DABO) adducts of boronic acids are another class of air-stable, crystalline solids that can often be used directly in coupling reactions.[3]
-
Intramolecular Stabilization: For certain structures, creating cyclic esters or boralactones can dramatically increase oxidative stability.[2]
Troubleshooting Guides
Issue 1: Unexpected Side Products Observed in the Reaction Mixture
| Possible Cause | Troubleshooting Step | Rationale |
| Homocoupling of the Pyrazole Boronic Ester | Optimize the oxidant, base, and solvent. In some cases, palladium-catalyzed homocoupling can occur in the presence of air and water.[12] | To favor the desired cross-coupling pathway over the undesired homocoupling. |
| Formation of a Diarylborinate Complex | If using a 1-(2-pyridinyl)-5-pyrazolone derivative, consider that it may act as a bidentate ligand, leading to a stable four-coordinate boron complex.[8] | This side reaction is specific to this class of pyrazoles and understanding the mechanism can help in redesigning the substrate or reaction conditions. |
| Protodeboronation Product | Ensure anhydrous conditions if possible. Use a stable form of the boronic acid like a MIDA or DABO boronate.[3][4] | To minimize the competing reaction of the boronic acid with residual water or protic solvents. |
Issue 2: Inconsistent Reaction Yields
| Possible Cause | Troubleshooting Step | Rationale |
| Variable Quality of Boronic Acid | Use a stabilized form of the boronic acid (pinacol ester, MIDA boronate, DABO boronate).[3][10] If using the free boronic acid, ensure it is pure and dry. | To ensure consistent stoichiometry and minimize the impact of degradation products on the reaction. |
| Sensitivity to Air and Moisture | Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen). Use dry solvents. | To prevent oxidative degradation and hydrolysis of the boronic acid and other reaction components. |
| Suboptimal Reaction Parameters | Systematically screen reaction parameters such as catalyst, ligand, base, solvent, and temperature.[6] Automated feedback systems can be useful for complex optimizations.[6] | The optimal conditions can be highly substrate-dependent. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of an Unprotected Halo-Pyrazole with a Phenylboronic Acid
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the halo-pyrazole (1.0 mmol), the phenylboronic acid (1.5 mmol), a palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).[5][13]
-
Solvent Addition: Add a degassed solvent mixture, for example, dioxane (4 mL) and water (1 mL).[5]
-
Reaction: Stir the mixture at a set temperature (e.g., 60-100 °C) for a specified time (e.g., 5-20 hours), monitoring the reaction progress by TLC or LC-MS.[5][8]
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Common degradation pathways for pyrazole boronic acids.
Caption: Workflow for stabilizing pyrazole boronic acid intermediates.
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Pyrazole Boronic Acid Couplings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and overcome catalyst deactivation issues encountered during Suzuki-Miyaura cross-coupling reactions involving pyrazole boronic acids and their derivatives.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a pyrazole boronic acid is giving low to no yield. What are the primary causes of catalyst deactivation I should investigate?
A1: Low or no yield in pyrazole boronic acid couplings is frequently linked to deactivation of the palladium catalyst. The primary mechanisms of deactivation include:
-
Catalyst Poisoning by Pyrazole Nitrogen: The Lewis basic nitrogen atoms in the pyrazole ring can coordinate to the palladium center. This coordination can inhibit the catalytic cycle by blocking active sites necessary for oxidative addition or reductive elimination.[1]
-
Formation of Palladium Black: The precipitation of palladium black, which consists of aggregated palladium(0) particles, is a common indicator of catalyst deactivation. This can be caused by factors such as the presence of oxygen, high temperatures, or unsuitable ligands that fail to stabilize the active catalytic species.[2][3]
-
Protodeboronation of the Boronic Acid: Pyrazole boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This depletes the nucleophilic partner and reduces the overall yield.
Q2: How can I visually identify catalyst deactivation during my experiment?
A2: A key visual indicator of catalyst deactivation is the formation of a black precipitate, commonly known as palladium black.[2][3] This suggests that the soluble, catalytically active palladium complex has aggregated into an inactive, heterogeneous form. If you observe the reaction mixture turning from a clear, colored solution to a suspension with black particles, it is a strong indication that your catalyst has deactivated.
Q3: What role does the choice of ligand play in preventing catalyst deactivation in pyrazole couplings?
A3: The ligand is crucial for stabilizing the palladium catalyst and preventing deactivation. For challenging substrates like pyrazoles, bulky and electron-rich phosphine ligands are highly recommended. These ligands promote the key steps of the catalytic cycle and stabilize the palladium center, preventing aggregation.
-
Buchwald-type biaryl phosphine ligands , such as SPhos and XPhos, have demonstrated exceptional performance in couplings involving nitrogen-rich heterocycles.[1][4][5] Their steric bulk and electron-donating properties help to create a stable, monoligated palladium species that is highly active and resistant to deactivation.[4]
Troubleshooting Guides
Problem 1: Low to No Product Formation with Visible Palladium Black Precipitation
This scenario strongly suggests catalyst decomposition. The following troubleshooting workflow can help identify the cause and find a solution.
Caption: Troubleshooting workflow for low yield with palladium black formation.
Problem 2: Reaction Stalls or Proceeds with Low Conversion, but No Visible Palladium Black
This may indicate catalyst inhibition by the pyrazole substrate or other reaction components.
Caption: Troubleshooting workflow for suspected catalyst inhibition.
Data Presentation
Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Phenylboronic Acid
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 45 | [6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 92 | [1] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80 | 4 | 95 | [5] |
| RuPhos Pd G3 | K₂CO₃ | THF/H₂O | 80 | 6 | 88 | [7] |
Table 2: Effect of Base and Solvent on the Yield of 4-(4-methoxyphenyl)-1H-pyrazole
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 91 | [1] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 78 | [1] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 85 | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 89 | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Acetonitrile/H₂O (4:1) | 80 | 72 | [1] |
Experimental Protocols
Protocol 1: Diagnostic Reaction to Test for Catalyst Poisoning by a Pyrazole Substrate
This protocol is designed to determine if a specific pyrazole substrate is poisoning the palladium catalyst.
Objective: To compare the catalyst's performance in a standard, well-behaved coupling reaction with its performance in the same reaction in the presence of the pyrazole of interest.
Materials:
-
Palladium pre-catalyst (e.g., XPhos Pd G2)
-
Standard aryl halide (e.g., 4-bromotoluene)
-
Standard boronic acid (e.g., phenylboronic acid)
-
Pyrazole substrate of interest
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., dioxane/water 4:1)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Reaction vials, stir bars, and standard laboratory glassware
-
Analytical equipment for monitoring reaction progress (e.g., TLC, GC-MS, or LC-MS)
Procedure:
-
Control Reaction:
-
To a reaction vial under an inert atmosphere, add the standard aryl halide (1.0 equiv), standard boronic acid (1.2 equiv), base (2.0 equiv), and palladium pre-catalyst (1-2 mol%).
-
Add the degassed solvent and stir the reaction at the desired temperature (e.g., 80 °C).
-
Monitor the reaction to completion and determine the yield of the biaryl product. This serves as your baseline for catalyst activity.
-
-
Test Reaction with Pyrazole Additive:
-
Set up an identical reaction to the control, but in addition to the standard reagents, add the pyrazole substrate of interest (1.0 equiv).
-
Run the reaction under the same conditions as the control.
-
Monitor the reaction progress and determine the yield of the standard biaryl product.
-
Interpretation of Results:
-
Similar Yields: If the yield of the standard biaryl product in the test reaction is comparable to the control, it is unlikely that the pyrazole substrate is significantly poisoning the catalyst under these conditions.
-
Significantly Lower Yield: If the yield of the standard biaryl product is substantially lower in the test reaction, it is a strong indication that the pyrazole substrate is inhibiting or deactivating the palladium catalyst.
Caption: Workflow for the diagnostic catalyst poisoning experiment.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halopyrazole with an Arylboronic Acid
This protocol provides a robust starting point for the coupling of halopyrazoles with arylboronic acids, utilizing a modern catalyst system.
Materials:
-
Halopyrazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., dioxane/water 4:1)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vessel, add the halopyrazole, arylboronic acid, and base.
-
Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Under the inert atmosphere, add the palladium pre-catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Effect of base on the efficiency of Suzuki reactions with pyrazole boronic acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Suzuki-Miyaura cross-coupling reactions involving pyrazole boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?
The base is a critical component in the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step.[1][2] It activates the organoboron species, typically by forming a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium(II) center.[2] The choice of base can significantly influence the reaction rate, yield, and selectivity.[1][2]
Q2: Which bases are commonly used for Suzuki reactions with pyrazole boronic acids?
A variety of inorganic bases are frequently employed. These include carbonates such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), as well as phosphates like potassium phosphate (K₃PO₄).[1][3][4] In some cases, stronger bases like sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂) have been shown to be effective, particularly for sterically hindered substrates.[5] Fluoride bases such as potassium fluoride (KF) are also utilized, especially when dealing with base-sensitive functional groups.
Q3: How do I choose the right base for my specific pyrazole boronic acid and coupling partner?
The optimal base is highly dependent on the specific substrates, catalyst system, and solvent used.[1] For many standard couplings of halopyrazoles with arylboronic acids, inorganic bases like K₃PO₄ and Na₂CO₃ often provide good to excellent yields.[3][6][7] For challenging substrates, such as those that are sterically hindered or contain sensitive functional groups, a screening of different bases is often recommended.[6]
Q4: Can the presence of the N-H group on the pyrazole ring interfere with the reaction?
Yes, the acidic N-H proton of unprotected pyrazoles can potentially inhibit the reaction.[8] However, successful couplings of unprotected N-H pyrazoles have been reported, often utilizing specific catalyst systems and bases like K₃PO₄.[3][8]
Troubleshooting Guides
Issue 1: Low to No Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more robust pre-catalyst (e.g., a Buchwald-type palladacycle). | The active Pd(0) species can be sensitive to air and moisture, leading to catalyst decomposition. |
| Inappropriate Base | Screen a panel of bases, including K₃PO₄, Na₂CO₃, and Cs₂CO₃. Ensure the base is finely powdered and anhydrous for non-aqueous reactions. | The basicity and solubility of the base are crucial for efficient transmetalation. |
| Poor Solubility of Reagents | Choose a solvent system in which all reactants are soluble at the reaction temperature. Common solvents include dioxane/water or DMF. | Poor solubility can lead to slow reaction rates and incomplete conversion. |
| Oxygen Contamination | Properly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment. | Oxygen can lead to the oxidative degradation of the catalyst and homocoupling of the boronic acid. |
Issue 2: Significant Protodeboronation of the Pyrazole Boronic Acid
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[6][9]
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Water | Switch to anhydrous reaction conditions. | Water is often the proton source for this side reaction.[6] |
| Strong Aqueous Base | Use a milder or anhydrous base such as powdered K₃PO₄ or KF. | Strong bases in aqueous media can accelerate protodeboronation.[6] |
| Prolonged Reaction Time at High Temperature | Optimize the reaction to proceed at a lower temperature or for a shorter duration. | Minimizing reaction time and temperature can reduce the extent of this side reaction.[6] |
| Instability of the Boronic Acid | Convert the pyrazole boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt. | These derivatives can be more robust and slowly release the active boronic acid under the reaction conditions.[6] |
Data Presentation
Table 1: Effect of Different Bases on the Yield of Suzuki Coupling of 4-Bromopyrazoles with Phenylboronic Acid
| Entry | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90 | 6 | ~85-95[3][10] |
| 2 | K₃PO₄ | XPhos Pd G2 | 1,4-Dioxane/H₂O | 100 | 24 | ~70-85[6] |
| 3 | K₂CO₃ | (IPr)Pd(cinnamyl)Cl | THF | 110 | 15 | ~52-97 (for N-acylpyrazoles)[3] |
| 4 | NaOH | Pd(PPh₃)₄ | DME/H₂O | 80 | 4 | High (with sterically hindered substrates)[5] |
| 5 | Ba(OH)₂ | Pd(PPh₃)₄ | DME/H₂O | 80 | 4 | 99 (with mesitylboronic acid)[5] |
Note: Yields are highly dependent on the specific pyrazole derivative, arylboronic acid, and precise reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazole using Pd(PPh₃)₄ and Na₂CO₃
This protocol is adapted for the coupling of a 4-bromopyrazole derivative with an arylboronic acid.[3][10]
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of Unprotected 4-Bromopyrazole using a Buchwald Pre-catalyst and K₃PO₄
This protocol is suitable for more challenging couplings, including those with unprotected N-H pyrazoles.[6]
Materials:
-
4-Bromopyrazole (1.0 equiv)
-
Arylboronic acid (1.5 - 2.0 equiv)
-
XPhos Pd G2 (or similar Buchwald pre-catalyst) (6-7 mol%)
-
K₃PO₄ (anhydrous, powdered) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add 4-bromopyrazole, the arylboronic acid, and K₃PO₄.
-
Seal the vessel with a septum and replace the atmosphere with an inert gas by evacuating and backfilling three times.
-
Under the inert atmosphere, add the palladium pre-catalyst.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 24 hours).
-
After cooling, dilute the mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for [4-(1H-Pyrazol-5-YL)phenyl]boronic acid Coupling
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on optimizing Suzuki-Miyaura cross-coupling reactions involving [4-(1H-Pyrazol-5-YL)phenyl]boronic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to solvent selection to enhance reaction yield and minimize side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for Suzuki couplings with heteroaryl boronic acids like this compound?
A1: Polar aprotic solvents are most commonly employed for Suzuki-Miyaura couplings.[1] Dioxane and tetrahydrofuran (THF), often in a mixture with water, are frequently used.[1] The aqueous component is crucial for dissolving inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and facilitating the formation of the active boronate species.[1] Dimethylformamide (DMF) and dimethylacetamide (DMAc) are other options, particularly when higher reaction temperatures are required.[1] For substrates with poor solubility in these common solvents, toluene in a biphasic system with a phase-transfer catalyst can be an alternative.[1]
Q2: My reaction is showing low yield. Could the solvent be the cause, and which side reactions should I be aware of?
A2: Yes, the solvent system is a critical parameter that significantly influences reaction outcomes.[1] Low yields are often attributed to two main side reactions involving the boronic acid:
-
Protodeboronation: This is the most significant side reaction, where the carbon-boron bond is cleaved and replaced by a hydrogen atom from a proton source.[2][3] This is particularly problematic for heteroaryl boronic acids, especially those that are electron-deficient or unstable at higher temperatures.[2][4] The presence of water or protic co-solvents can accelerate this process.[2]
-
Homocoupling: This side reaction results in the formation of a symmetrical biaryl from the coupling of two boronic acid molecules.[2] The presence of oxygen in the solvent can promote homocoupling.[2][5]
Q3: How can I select a solvent to minimize protodeboronation of this compound?
A3: To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Where possible, running the reaction under anhydrous conditions can reduce the primary proton source.[2] This may involve using anhydrous solvents and bases.
-
Choose Milder Bases: Strong bases can promote protodeboronation. Using milder bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be beneficial.[6]
-
Optimize Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation.[4] Aim for the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion.[7] Microwave-assisted heating can be advantageous as it dramatically reduces reaction times.[8]
Q4: I am observing poor solubility of my starting materials in the chosen solvent. What are my options?
A4: Poor solubility can significantly hinder reaction rates.[2] If your substrates, particularly nitrogen-containing heterocycles, are not dissolving well, you can:
-
Switch to a More Polar Aprotic Solvent: If you are using THF or dioxane, switching to DMF or DMAc might improve solubility.
-
Consider a Solvent Mixture: Sometimes a mixture of solvents provides the best balance of solubility for all reaction components.
-
Use a Phase-Transfer Catalyst: In nonpolar solvents like toluene, a phase-transfer catalyst can help shuttle the aqueous base into the organic phase to react.
Q5: My reaction turns black, and I see palladium precipitation. Is this related to the solvent?
A5: The formation of palladium black indicates catalyst decomposition and leads to a failed reaction.[9] While this can have multiple causes, the solvent plays a role. The primary cause is often the presence of oxygen, so ensuring your solvent is thoroughly degassed is critical.[2][9] High reaction temperatures can also promote catalyst decomposition.[9]
Troubleshooting Guide: Low Conversion and Byproduct Formation
This guide provides a systematic approach to troubleshooting issues potentially related to solvent choice.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Conversion | 1. Catalyst Poisoning/Inhibition: The pyrazole nitrogen can coordinate to the palladium center, inhibiting its activity.[4][9] | Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the palladium and promote the catalytic cycle over inhibition.[2][9] |
| 2. Poor Reagent Solubility: Starting materials are not fully dissolved in the chosen solvent system.[2] | Solution: Screen alternative solvents with different polarities (e.g., Dioxane/H₂O, THF/H₂O, DMF, Toluene).[1] For highly insoluble compounds, consider 1,4-dioxane.[10] | |
| 3. Inactive Catalyst: Oxygen in the solvent has deactivated the Pd(0) catalyst.[2] | Solution: Ensure rigorous degassing of all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding the catalyst.[2][8] | |
| High Levels of Protodeboronation Byproduct | 1. Presence of Protic Sources: Water or alcohol co-solvents are facilitating the undesired cleavage of the C-B bond.[2] | Solution: Attempt the reaction under anhydrous conditions with a milder, non-aqueous base (e.g., K₃PO₄).[6] If aqueous conditions are necessary, use the minimum required amount of water. |
| 2. High Reaction Temperature: Elevated temperatures are accelerating the rate of protodeboronation.[4] | Solution: Optimize the reaction for a lower temperature (e.g., 60-80 °C).[4] Consider microwave irradiation to shorten reaction times at a given temperature.[8] | |
| Significant Homocoupling of Boronic Acid | 1. Oxygen in the Reaction: The presence of O₂ promotes the Pd(II)-mediated homocoupling pathway.[2][5] | Solution: Implement rigorous degassing of the solvent and maintain a positive pressure of an inert gas throughout the entire experiment.[9] |
| 2. Use of Pd(II) Precatalyst: Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species can lead to side reactions. | Solution: Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure conditions are optimal for in-situ reduction. |
Data Presentation
Table 1: Effect of Solvent System on a Model Suzuki Coupling Reaction¹
| Entry | Solvent System (v/v) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dioxane / H₂O (4:1) | K₃PO₄ | 100 | 18 | 91-99 |
| 2 | Toluene / EtOH / H₂O (2:1:1) | K₂CO₃ | 80 | 24 | 75 |
| 3 | DMF | Cs₂CO₃ | 110 | 12 | 85 |
| 4 | THF / H₂O (4:1) | K₂CO₃ | 65 | 24 | 68 |
| 5 | Dioxane (anhydrous) | K₃PO₄ | 100 | 18 | 88 |
¹ Data is illustrative, based on typical conditions reported for coupling of nitrogen-containing heteroaryl halides and boronic acids.[4] Optimal conditions for this compound may vary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf) or a Pd(0) source with a ligand like SPhos, 1-5 mol%)[4]
-
Base (e.g., K₃PO₄, 2.0 equiv)[4]
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)[4]
Procedure:
-
To a reaction vessel (e.g., Schlenk tube or microwave vial), add the aryl halide (1.0 equiv), this compound (1.5 equiv), base (2.0 equiv), and palladium catalyst/ligand.
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]
-
Using a syringe, add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per 1.0 mmol of aryl halide).[4]
-
If not already thoroughly degassed, bubble the inert gas through the reaction mixture for an additional 10-15 minutes.[6]
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Caption: Decision tree for selecting an optimal solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of homocoupling byproducts during Suzuki-Miyaura coupling reactions involving [4-(1H-Pyrazol-5-YL)phenyl]boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the homocoupling byproduct in the Suzuki-Miyaura reaction of this compound?
A1: The homocoupling byproduct is a symmetrical biaryl formed from the coupling of two molecules of this compound. This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate purification due to the structural similarities between the byproduct and the target molecule.
Q2: What are the primary causes of homocoupling in this reaction?
A2: Homocoupling of aryl boronic acids is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process. Rigorous exclusion of oxygen is therefore crucial to suppress this pathway.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0). This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.
Q3: How does the pyrazole moiety in this compound influence its stability and reactivity?
A3: The nitrogen-rich pyrazole ring can influence the electronic properties and stability of the boronic acid. Heteroaryl boronic acids can sometimes be more prone to protodeboronation (cleavage of the C-B bond by a proton source), especially under harsh reaction conditions. The pyrazole moiety can also coordinate with the palladium catalyst, potentially affecting the reaction kinetics and the propensity for side reactions.
Q4: Can the choice of palladium precursor and ligands affect the extent of homocoupling?
A4: Absolutely. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous as it does not require an initial reduction step and can minimize the amount of Pd(II) species that promote homocoupling. The choice of ligand is also critical. Bulky, electron-rich phosphine ligands, like those of the Buchwald-type (e.g., SPhos, XPhos), can promote the desired reductive elimination step to form the cross-coupled product and disfavor the pathways leading to homocoupling.
Troubleshooting Guides
Issue 1: Significant formation of the homocoupling byproduct is observed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Steps:
-
Ensure Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (nitrogen or argon) for at least 30 minutes or by using the freeze-pump-thaw technique (3 cycles). Maintain a positive pressure of inert gas throughout the reaction.
-
Evaluate the Palladium Source: If using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd(PPh₃)₄. If a Pd(II) source is necessary, the addition of a mild reducing agent, such as potassium formate, may help to minimize the concentration of free Pd(II).
-
Optimize the Ligand: If using a standard ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand such as SPhos or XPhos. These can accelerate the desired cross-coupling pathway.
-
Screen Bases: The choice of base can be critical. While a base is necessary for the transmetalation step, overly strong bases can sometimes promote side reactions. Consider screening different bases, such as K₂CO₃, K₃PO₄, or CsF.
-
Adjust the Solvent: Aprotic solvents like dioxane, THF, or toluene are generally preferred. While a small amount of water is often necessary to dissolve the base, excess water can promote boronic acid decomposition and homocoupling.
-
Control the Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures can accelerate side reactions.
-
Slow Addition of the Boronic Acid: Adding the this compound solution slowly to the reaction mixture can help to keep its instantaneous concentration low, which can disfavor the bimolecular homocoupling reaction.
Issue 2: Low yield of the desired product and evidence of boronic acid decomposition (protodeboronation).
Troubleshooting Steps:
-
Use a Milder Base: Strong bases can accelerate the decomposition of sensitive boronic acids. Consider using a milder base like K₂CO₃ or even NaHCO₃ in some cases.
-
Lower the Reaction Temperature: As with homocoupling, decomposition pathways are often accelerated at higher temperatures.
-
Protect the Boronic Acid: If decomposition is a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate ester, which can release the boronic acid slowly under the reaction conditions.
-
Minimize Water Content: Ensure that the solvents are anhydrous, as water can be a proton source for protodeboronation.
Data Presentation: Influence of Reaction Parameters on Homocoupling
| Parameter | Recommended Change to Minimize Homocoupling | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen-mediated oxidation of Pd(0) to the active homocoupling catalyst, Pd(II). |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Avoids the initial presence of Pd(II) which can directly catalyze homocoupling. |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos) | Promotes the desired reductive elimination step of the cross-coupling cycle over side reactions. |
| Base | Weaker inorganic base (e.g., K₂CO₃, CsF) | Stronger bases can sometimes accelerate side reactions. Optimization is key. |
| Solvent | Aprotic (e.g., Dioxane, Toluene, THF) with minimal water | Excess water can promote boronic acid decomposition and may facilitate homocoupling. |
| Temperature | Lowest effective temperature | Reduces the rate of side reactions, which often have a higher activation energy than the desired coupling. |
| Reagent Addition | Slow addition of the boronic acid | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling. |
Proposed Signaling Pathway for Homocoupling
Caption: Proposed mechanism for oxygen-mediated homocoupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific aryl halide coupling partners.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Pd(PPh₃)₄
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degassing: Sparge the reaction mixture with the inert gas for an additional 15 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.
Validation & Comparative
A Comparative Guide to [4-(1H-Pyrazol-5-yl)phenyl]boronic Acid and its Isomers in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. For medicinal chemists and drug development professionals, pyrazole-containing biaryl scaffolds are of particular interest due to their prevalence in a wide array of pharmacologically active compounds. This guide provides an objective comparison of the performance of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid and its meta and ortho isomers in Suzuki coupling reactions, supported by available experimental data.
Isomer Overview and Reactivity Considerations
The position of the pyrazolyl group on the phenylboronic acid ring significantly influences the steric and electronic properties of the molecule, which in turn affects its reactivity in Suzuki coupling. The three isomers discussed in this guide are:
-
This compound (para-isomer): The pyrazolyl group is at the para position relative to the boronic acid. This arrangement generally leads to the highest reactivity among the three isomers due to minimal steric hindrance around the boronic acid moiety.
-
[3-(1H-Pyrazol-5-yl)phenyl]boronic acid (meta-isomer): With the pyrazolyl group at the meta position, steric hindrance is moderate. Its reactivity is typically intermediate between the para and ortho isomers.
-
[2-(1H-Pyrazol-5-yl)phenyl]boronic acid (ortho-isomer): The pyrazolyl group is at the ortho position, in close proximity to the boronic acid. This leads to significant steric hindrance, which can impede the transmetalation step in the Suzuki coupling catalytic cycle, often resulting in lower yields and requiring more forcing reaction conditions.[1]
A general reactivity trend observed for substituted phenylboronic acids in Suzuki-Miyaura coupling is para > meta >> ortho .[1] This trend is largely attributed to the steric hindrance imposed by the substituent's proximity to the reactive boronic acid group.
Chemical Structures of the Isomers
Caption: Structures of the para, meta, and ortho isomers of [ (1H-Pyrazol-5-yl)phenyl]boronic acid.
Performance in Suzuki Coupling: A Comparative Summary
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromopyrazole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~70-95% (representative) |
| [3-(1H-Pyrazol-5-yl)phenyl]boronic acid | Aryl Halide | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2-4 | ~60-85% (representative) |
| [2-(1H-Pyrazol-5-yl)phenyl]boronic acid | Aryl Halide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | Lower yields expected due to steric hindrance |
Note: The yields presented are representative and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction involving a pyrazolylphenyl]boronic acid. This protocol is a composite based on several published procedures and may require optimization for specific substrates.
Materials:
-
[Pyrazolylphenyl]boronic acid isomer (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the [pyrazolylphenyl]boronic acid, aryl halide, palladium catalyst, and base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Workflow and Catalytic Cycle
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.
Caption: A simplified experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Application in Drug Discovery: Targeting Signaling Pathways
The biaryl pyrazole motif is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. These inhibitors often target signaling pathways implicated in cancer and other diseases. For instance, many inhibitors target the ATP-binding pocket of kinases within the MAPK/ERK pathway, which is a critical regulator of cell proliferation, differentiation, and survival.
References
A Head-to-Head Comparison: [4-(1H-Pyrazol-5-YL)phenyl]boronic acid vs. Pyrazole Boronic Esters for Advanced Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. Central to this reaction are organoboron reagents, with boronic acids and their ester derivatives being the most prominent. This guide provides a detailed comparison between [4-(1H-Pyrazol-5-YL)phenyl]boronic acid and its corresponding pyrazole boronic esters (e.g., pinacol esters), offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection.
The pyrazole motif is a highly sought-after structural element in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] Consequently, the choice of the boronic acid reagent for its incorporation can significantly impact the efficiency, reproducibility, and overall success of a synthetic campaign.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between boronic acids and their boronic ester counterparts lies in a critical trade-off between reactivity and stability.[3]
-
This compound : This compound is generally more reactive in Suzuki-Miyaura couplings, which can lead to faster reaction times.[3][4] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[3] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation (loss of the boronic acid group), which can negatively impact their shelf-life and the reproducibility of reaction yields.[3]
-
Pyrazole Boronic Esters (e.g., Pinacol Esters) : These derivatives offer significantly enhanced stability.[2][3][4] The pinacol group, for instance, protects the boron center, making the compound less prone to degradation. They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[3][4] This stability is a major advantage in multi-step syntheses and for use in automated high-throughput screening platforms. The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid, as the ester may need to undergo hydrolysis to the more reactive boronic acid in situ under the reaction conditions.[4]
Quantitative Performance Comparison
| Parameter | This compound | Pyrazole Boronic Pinacol Ester | Rationale |
| General Reactivity | Higher | Lower to Moderate | Boronic acids are generally more Lewis acidic, facilitating faster transmetalation.[3][4] |
| Stability / Shelf-life | Lower (prone to oxidation & protodeboronation) | Higher (often stable solids) | The ester group protects the boron atom from degradation pathways.[3][4] |
| Handling & Purification | More challenging | Easier (often compatible with chromatography) | Boronic esters are generally less polar and not prone to oligomerization like boronic acids.[4] |
| Typical Reaction Time | Potentially Shorter | Potentially Longer | The higher reactivity of the boronic acid can lead to faster conversions.[3] |
| Reproducibility & Yield | Can be variable due to instability | Often more reproducible and can provide higher isolated yields.[2][3] | The enhanced stability of the ester leads to more consistent starting material quality. |
Decision-Making Workflow: Boronic Acid or Boronic Ester?
The selection of the appropriate boron reagent is context-dependent. The following decision tree illustrates a logical approach for choosing between the acid and the ester for a Suzuki-Miyaura coupling.
Caption: A decision-making workflow for selecting the appropriate boron reagent.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyrazole-containing boron reagent and an aryl halide. This protocol should be optimized for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of a Halopyrazole with an Arylboronic Acid/Ester
-
Reagent Preparation : In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine the halopyrazole (1.0 equiv.), the arylboronic acid or arylboronic pinacol ester (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ [2-5 mol%] or a more advanced pre-catalyst like XPhos Pd G2 [1-3 mol%]), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill it with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition : Add a degassed solvent system via syringe. A common mixture is a 4:1 or 5:1 ratio of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) to water.
-
Reaction Execution : Heat the reaction mixture with vigorous stirring. For conventional heating, temperatures may range from 80-110 °C. For microwave-assisted reactions, temperatures of 90-150 °C for shorter durations (5-30 minutes) are common.
-
Monitoring : Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired coupled product.
Catalytic Cycle Visualization
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
The Strategic Advantage of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid in Kinase Inhibitor Synthesis: A Comparative Analysis
For researchers and drug development professionals, the efficient synthesis of specific and potent kinase inhibitors is a cornerstone of modern therapeutic design. [4-(1H-Pyrazol-5-YL)phenyl]boronic acid has emerged as a critical building block in this endeavor, offering a versatile scaffold for the creation of novel inhibitor candidates. This guide provides an objective comparison of its efficacy against other alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in kinase inhibitor development.
The pyrazole moiety is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The strategic incorporation of this heterocycle via this compound in Suzuki-Miyaura cross-coupling reactions has proven to be a highly effective method for generating libraries of potent inhibitors targeting critical signaling pathways.
Comparative Efficacy in Kinase Inhibitor Synthesis
The utility of this compound is best illustrated through direct comparison with other synthetic approaches for constructing kinase inhibitors with similar core structures. Key performance indicators in these syntheses include reaction yield, purity of the final product, and the ultimate biological activity of the synthesized inhibitor, often measured by its half-maximal inhibitory concentration (IC50).
Table 1: Synthesis of JNK3 Inhibitors - A Comparative Overview
| Starting Material/Method | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Final Inhibitor IC50 (JNK3) |
| This compound | Aryl halide, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 3h | 75-85% | >95% | 160 nM[1] |
| Alternative: Stille Coupling | Organostannane, Aryl halide, Pd(PPh₃)₄ | 1.5h | 60-70% | >95% | 630 nM[1] |
| Alternative: Buchwald-Hartwig Amination | Halogenated pyrazole, Aniline, Pd(OAc)₂, Xantphos, Cs₂CO₃ | 1h | 70-80% | >95% | Varies significantly with aniline substituent |
As the data indicates, while other methods like Stille coupling and Buchwald-Hartwig amination are viable for constructing similar scaffolds, the Suzuki-Miyaura coupling with this compound often provides a favorable balance of high yield and potent biological activity in the final compound.[1]
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these methods, detailed experimental protocols are provided below.
Protocol 1: Suzuki-Miyaura Coupling for JNK3 Inhibitor Synthesis
This protocol describes the synthesis of a 4-(pyrazol-3-yl)-pyridine intermediate, a key step in the generation of potent JNK3 inhibitors.[1]
Materials:
-
Halogenated pyridine (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF) and Water (4:1 mixture)
Procedure:
-
To a solution of the halogenated pyridine in the DMF/water mixture, add this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Heat the reaction mixture to 100°C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(pyrazol-3-yl)-pyridine intermediate.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the synthetic strategy is crucial for understanding the significance of this compound in kinase inhibitor development.
References
A Comparative Analysis of Pyrazole Boronic Acid Derivatives in Suzuki-Miyaura Coupling Reactions
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly heteroaromatic compounds like pyrazoles, which are prevalent in many pharmaceuticals. The choice of the boronic acid derivative is critical to the success of these reactions, directly impacting the yield and purity of the final product. This guide provides a comparative analysis of the performance of different pyrazole boronic acid derivatives in Suzuki-Miyaura coupling reactions, supported by experimental data from the literature.
Influence of Pyrazole Boronic Acid Structure on Reaction Yield
Generally, the electronic properties of the pyrazole ring and steric hindrance around the boronic acid group are key factors. The pyrazole ring is electron-rich, and the two nitrogen atoms can influence the reactivity of the adjacent carbon atoms. It has been observed in related studies that the position of the leaving group on a pyrazole ring affects reactivity; for instance, 3-bromopyrazoles tend to be more reactive than 4-bromopyrazoles in Suzuki couplings.[1] By analogy, the position of the boronic acid group is also expected to play a crucial role.
Comparative Yield Data
The following table summarizes the yields of Suzuki-Miyaura coupling reactions with different pyrazole derivatives. It is important to note that these results are compiled from different studies and the reaction conditions are not identical. Therefore, this table should be used as a guide to general reactivity rather than a direct comparison.
| Pyrazole Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | Not Specified | [2] |
| 3-Bromopyrazole | 3-Fluorophenylboronic acid | P1 Precatalyst/XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 86 | [1] |
| 4-Bromopyrazole | 3-Fluorophenylboronic acid | P1 Precatalyst/XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 75 | [1] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Pyrazole triflate | Phenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | Not Specified | Not Specified | Good to Fair | [4] |
| 4H-Indazol-4-one/Pyrazole | Aryl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | Not Specified | [5] |
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions involving pyrazole derivatives, adapted from the literature.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄[2]
Materials:
-
4-Bromopyrazole derivative (0.1 mmol, 1.0 equiv)
-
Arylboronic acid (0.11 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.005 mmol, 5 mol%)
-
Na₂CO₃ (0.25 mmol, 2.5 equiv)
-
1,4-Dioxane (1.6 mL)
-
Water (0.4 mL)
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add 1,4-dioxane and water to the tube.
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled pyrazole.
Protocol 2: Coupling of Bromopyrazoles with Arylboronic Acids using a Buchwald Precatalyst[1]
Materials:
-
Aryl halide (1.00 mmol)
-
Boronic acid (2.00 mmol)
-
P1 (XPhos-derived) precatalyst (6–7 mol%)
-
K₃PO₄ (2.00 mmol)
-
1,4-Dioxane (4 mL)
-
H₂O (1 mL)
Procedure:
-
In a reaction vessel, combine the aryl halide, boronic acid, P1 precatalyst, and K₃PO₄.
-
Add the dioxane and water.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
The crude product is then purified by silica gel chromatography.
Visualizing the Workflow
The following diagrams illustrate the generalized experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling of pyrazole derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Strategic Advantage of [4-(1H-Pyrazol-5-YL)phenyl]boronic Acid in Complex Synthesis
In the landscape of multi-step synthesis, particularly within drug discovery and development, the choice of building blocks is paramount to achieving efficient and successful outcomes. [4-(1H-Pyrazol-5-YL)phenyl]boronic acid has emerged as a strategic reagent, offering distinct advantages in the construction of complex molecular architectures. This guide provides an objective comparison of its utility against alternative reagents, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategies.
The core advantage of this compound lies in its bifunctional nature. It seamlessly integrates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with a pyrazole ring. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in critical hydrogen bonding interactions with biological targets and for its metabolic stability. This dual functionality makes this compound an invaluable tool for introducing this privileged heterocycle into target molecules, particularly in the synthesis of kinase inhibitors.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic synthesis for the formation of C-C bonds. The performance of boronic acids in these reactions is a critical determinant of their utility. While direct, side-by-side comparative data for this compound is not extensively published, we can infer its performance by examining analogous systems for the synthesis of 4-arylpyrazoles.
The following table summarizes the performance of various boronic acids in Suzuki-Miyaura coupling reactions with halopyrazoles, providing a benchmark for expected yields and reaction conditions.
| Entry | Halopyrazole | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) / Time | Yield (%) |
| 1 | 4-Bromo-1H-pyrazole | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | 86 |
| 2 | 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | Not specified | Not specified | Not specified | Not specified | 81 |
| 3 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ (2.5 equiv) | DME/H₂O | 90 °C / 5-12 min (MW) | 95[1] |
| 4 | 4-Iodo-1-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ (2.5 equiv) | DME/H₂O | 90 °C / 5-12 min (MW) | 92[1] |
| 5 | 4-Iodo-1-methyl-1H-pyrazole | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ (2.5 equiv) | DME/H₂O | 90 °C / 5-12 min (MW) | 88[1] |
| 6 | 4-Iodo-1-methyl-1H-pyrazole | 3-Thienylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ (2.5 equiv) | DME/H₂O | 90 °C / 5-12 min (MW) | 85[1] |
This data indicates that high yields can be achieved in the synthesis of 4-arylpyrazoles using Suzuki-Miyaura coupling. The use of this compound allows for the direct incorporation of the pyrazole-phenyl moiety in a single step, streamlining the synthesis of more complex molecules.
Alternatives and Comparative Advantages
Alternatives to using this compound often involve multi-step processes. For instance, one could first perform a Suzuki-Miyaura coupling of a halophenylboronic acid with a protected pyrazole, followed by deprotection and subsequent functionalization. While feasible, this approach adds to the step count and can be less efficient.
The primary advantages of employing this compound include:
-
Synthetic Efficiency: It allows for the direct and convergent installation of a key structural motif, reducing the number of synthetic steps and potentially increasing overall yield.
-
Access to Privileged Scaffolds: The pyrazole ring is a common feature in many biologically active compounds, and this reagent provides a straightforward method for its incorporation.
-
Versatility: As a boronic acid, it is compatible with a wide range of Suzuki-Miyaura coupling conditions and can be used with various aryl and heteroaryl halides.
Experimental Protocols
Below is a representative experimental protocol for a microwave-assisted Suzuki-Miyaura cross-coupling reaction to synthesize a 4-arylpyrazole, adapted from the literature.
Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole with an Arylboronic Acid
-
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water (H₂O)
-
-
Procedure:
-
To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).[1]
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.[1]
-
Purge the vial with a stream of nitrogen gas.
-
Add Pd(PPh₃)₄ (11.6 mg, 2 mol%) and Cs₂CO₃ (407.3 mg, 1.25 mmol) to the mixture.[1]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.[1]
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/acetone) to afford the desired 4-aryl-1-methyl-1H-pyrazole.[1]
-
Visualization of Relevant Pathways and Workflows
The utility of this compound is particularly evident in the synthesis of kinase inhibitors. Many pyrazole-containing compounds are potent inhibitors of signaling pathways implicated in diseases such as cancer and inflammation. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.
Caption: The JAK-STAT signaling pathway and the inhibitory action of a pyrazole-based compound.
The experimental workflow for the synthesis of such inhibitors using a Suzuki-Miyaura coupling can also be visualized.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Structural Validation of Biaryls Synthesized from [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of biaryl compounds synthesized using [4-(1H-Pyrazol-5-YL)phenyl]boronic acid. The primary focus is on the widely employed Suzuki-Miyaura cross-coupling reaction, with a comparative overview of alternative synthetic strategies. This document outlines key experimental data and detailed methodologies for the robust structural confirmation of these medicinally relevant compounds.
Introduction
Biaryl scaffolds containing pyrazole moieties are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1] The synthesis of these complex molecules requires rigorous structural validation to ensure the correct connectivity and stereochemistry, which are crucial for their biological function. The Suzuki-Miyaura cross-coupling reaction, utilizing arylboronic acids such as this compound, is a cornerstone for the efficient formation of the biaryl bond.[2][3][4] This guide will delve into the analytical techniques used to confirm the structure of the resulting biaryl products and compare this primary synthetic route with alternative methods.
Synthetic Routes: A Comparative Overview
The synthesis of biaryls from this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. Here, we compare the Suzuki-Miyaura coupling with an alternative approach.
Method 1: Suzuki-Miyaura Cross-Coupling (Primary Route)
This reaction involves the coupling of this compound with an aryl halide (or triflate) in the presence of a palladium catalyst and a base.[2][3][4]
Method 2: Alternative Route - Synthesis from Chalcones
An alternative route involves the synthesis of pyrazole-based chalcones followed by further reactions, such as Suzuki coupling with other boronic acids, to form the final biaryl structure.[5]
| Feature | Method 1: Suzuki-Miyaura Coupling | Method 2: Synthesis from Chalcones |
| Starting Materials | This compound, Aryl Halide/Triflate | Substituted Acetophenone, Aldehyde, Hydrazine |
| Key Intermediates | - | Chalcones, Pyrazolines |
| Reaction Conditions | Mild to moderate temperatures, various bases and solvents | Multi-step, may require stronger bases or higher temperatures |
| Yields | Generally high (often >80%) | Variable, dependent on each step |
| Scope | Broad, tolerates a wide range of functional groups | Can be more limited by the stability of intermediates |
Structural Validation Data
Accurate structural elucidation is paramount. A combination of spectroscopic and crystallographic techniques is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule.
Table 1: Comparative ¹H NMR Data for a Representative Biaryl Moiety
| Proton | Typical Chemical Shift (δ, ppm) in Suzuki Product | Expected Chemical Shift (δ, ppm) in Alternative Product | Key Observations |
| Pyrazole-H | 7.6 - 8.2 (s) | 7.5 - 8.1 (s) | The chemical environment of the pyrazole protons provides information on substitution patterns. |
| Aromatic-H (Phenyl from boronic acid) | 7.4 - 7.8 (m) | 7.3 - 7.7 (m) | Coupling patterns (d, t, m) reveal the substitution on the phenyl ring. |
| Aromatic-H (Coupled Aryl Group) | 7.0 - 7.9 (m) | 7.0 - 7.8 (m) | The shifts are dependent on the electronic nature of the substituents on the coupled ring. |
Note: s = singlet, d = doublet, t = triplet, m = multiplet. Data is generalized from literature and may vary based on substituents and solvent.[6][7]
Table 2: Comparative ¹³C NMR Data for a Representative Biaryl Moiety
| Carbon | Typical Chemical Shift (δ, ppm) in Suzuki Product | Expected Chemical Shift (δ, ppm) in Alternative Product | Key Observations |
| Pyrazole-C | 130 - 155 | 130 - 155 | The chemical shifts of the pyrazole carbons confirm the heterocyclic core. |
| Biaryl linkage C-C | 125 - 145 | 125 - 145 | The presence of quaternary carbon signals in this region is indicative of the biaryl bond. |
| Aromatic-C | 115 - 140 | 115 - 140 | The number and shifts of the aromatic carbons confirm the substitution pattern. |
Note: Data is generalized from literature and may vary based on substituents and solvent.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound, confirming its elemental composition.
Table 3: Mass Spectrometry Data
| Technique | Expected Result for Biaryl Product |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. |
| Electron Ionization (EI) or Electrospray Ionization (ESI) | Shows the molecular ion peak [M]+ or [M+H]+, confirming the molecular weight. Fragmentation patterns can give clues about the structure. |
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Table 4: Representative X-ray Crystallographic Data for Pyrazole-Containing Biaryls
| Parameter | Example Value 1 | Example Value 2 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | 21.5455 | 9.348 |
| b (Å) | 7.3813 | 9.793 |
| c (Å) | 22.7766 | 16.366 |
| α (°) ** | 90 | 87.493 |
| β (°) | 101.0921 | 87.318 |
| γ (°) ** | 90 | 84.676 |
Note: These values are examples from related pyrazole structures and will vary for specific biaryl compounds.[5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
To a solution of the aryl halide (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent (e.g., dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6][7]
Mass Spectrometry (MS)
High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer with an ESI or EI source.
X-ray Crystallography
A single crystal of suitable quality is mounted on a goniometer. Data is collected at a low temperature (e.g., 100 K) using a diffractometer with Mo Kα or Cu Kα radiation. The structure is solved and refined using appropriate software packages.[1][8]
Visualizations
Caption: Workflow for the synthesis and structural validation of biaryls.
Caption: Potential anticancer mechanism of pyrazole-containing biaryls.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Suzuki-Miyaura Coupling of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid with Various Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions with a range of aryl halides. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and advanced materials. The pyrazole moiety, present in the subject boronic acid, is a key pharmacophore in numerous approved drugs, making this building block particularly relevant for medicinal chemistry.
Performance Comparison with Aryl Halides
The following tables summarize typical yields for Suzuki-Miyaura coupling reactions of various aryl halides with phenylboronic acid and the coupling of pyrazole-containing halides with arylboronic acids. This data, sourced from relevant literature, serves as a proxy to estimate the performance of this compound.
Table 1: Suzuki-Miyaura Coupling of Phenylboronic Acid with Various Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 2 | 95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 4 | 92 |
| 3 | 4-Chloroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88 |
| 4 | 4-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 6 | 98 |
| 5 | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 8 | 95 |
| 6 | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 85 |
This table illustrates the general reactivity trend of aryl halides with a standard boronic acid.
Table 2: Suzuki-Miyaura Coupling of Halogenated Pyrazole Derivatives with Arylboronic Acids
| Entry | Pyrazole Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 0.5 (MW) | 92 |
| 2 | 3-Bromo-pyrazolo[1,5-a]pyrimidine | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 0.67 (MW) | 89 |
| 3 | 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | 91 |
This table provides examples of successful Suzuki couplings with pyrazole-based halides, indicating the feasibility of coupling the pyrazole heterocycle.
Based on the established principles of Suzuki-Miyaura reactions and the data from analogous systems, the expected performance of this compound with various aryl halides is as follows:
-
Aryl Iodides: High to excellent yields are anticipated with short reaction times. Standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands should be effective.
-
Aryl Bromides: Good to high yields are expected, though reaction times may be longer or require slightly higher catalyst loadings or more specialized ligands compared to aryl iodides.
-
Aryl Chlorides: Moderate to good yields can be achieved but will likely necessitate the use of more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, along with stronger bases and higher reaction temperatures.
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol should be optimized for each specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk tube or microwave vial, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
A Comparative Guide to Palladium Catalysts for Pyrazole Boronic Acid Couplings
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers in medicinal chemistry and materials science, the synthesis of functionalized pyrazoles is of significant interest due to their prevalence in bioactive compounds. The choice of the palladium catalyst is a critical parameter that dictates the success of these coupling reactions, influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of common palladium catalysts for the Suzuki-Miyaura coupling of pyrazole boronic acids and their derivatives, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
The following tables summarize the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of pyrazole derivatives. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the data presented is a collation from various sources, highlighting the catalyst's effectiveness in specific contexts.
Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | Arylboronic acids | Good | [1][2] |
| PdCl₂(dppf) | K₂CO₃ | DMF | Reflux | 48 | (4-methoxyphenyl)boronic acid | Moderate to Good | [3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | Aryl and cyclopropyl boronic acids | Up to 72% | [4] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | N/A | N/A | N/A | Phenylboronic acid | N/A | [5] |
Table 2: Suzuki Coupling of Pyrazole Boronic Acids/Esters with Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd(PtBu₃)₂ | KF | DMF | 100 | 2-24 | Aryl chlorides | High | [6] | |
| PdCl₂(PPh₃)₂ | Na₂CO₃ (aq) | 1,4-Dioxane | Reflux | 8 | Heteroaryl Halides | 67-69% | [7] | |
| Pd(PPh₃)₄ | Cs₂CO₃ | N/A | N/A | N/A | N/A | Up to 70% (homocoupling) | [8] | |
| Pd(OAc)₂ | 2PPh₃ | n-Bu₄NOH | THF/H₂O | 40 | N/A | 2-Bromopyridine | N/A | [9] |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions involving pyrazole boronic acid derivatives. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Coupling of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester with an Aryl Chloride[6]
Materials:
-
Aryl chloride (1.0 eq)
-
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (2.0 eq)
-
Pd(PtBu₃)₂ (0.05 eq)
-
Potassium fluoride (KF) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel, add the aryl chloride, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, Pd(PtBu₃)₂, and KF.
-
Place the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF and degas the mixture by several vacuum/inert gas cycles.
-
Heat the reaction mixture to 100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., MTBE) and wash with aqueous HCl.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Coupling of a Heteroaryl Halide with a Pyridylboronic Acid[7]
Materials:
-
Heteroaryl halide (1.0 eq)
-
Pyridylboronic acid (1.2-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)
-
1 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)
-
1,4-Dioxane
Procedure:
-
In a reaction flask, combine the heteroaryl halide, pyridylboronic acid, and PdCl₂(PPh₃)₂.
-
Add 1,4-dioxane and the aqueous Na₂CO₃ solution.
-
Heat the mixture to reflux (approximately 101 °C) and stir for 8 hours or until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Mandatory Visualization
The following diagrams illustrate the key conceptual frameworks for the palladium-catalyzed pyrazole boronic acid coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for pyrazole boronic acid coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. (Open Access) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies (2020) | Ayesha Malik | 18 Citations [scispace.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. a2bchem.com [a2bchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Versatility of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid: A Comparative Guide for Synthetic Precursors
For researchers, scientists, and drug development professionals, the selection of a synthetic precursor is a critical decision that influences the efficiency, novelty, and ultimately the success of a research program. [4-(1H-Pyrazol-5-YL)phenyl]boronic acid has emerged as a valuable building block, particularly in the synthesis of biologically active compounds. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, to assess its versatility as a synthetic precursor.
This compound is a bifunctional molecule featuring a phenylboronic acid moiety and a pyrazole ring. This unique combination makes it a versatile reagent, primarily for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The pyrazole unit is a common scaffold in many pharmaceuticals, valued for its ability to engage in hydrogen bonding and other interactions with biological targets.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of this compound in this reaction is benchmarked against its structural isomer, [4-(1H-Pyrazol-1-YL)phenyl]boronic acid, and the parent phenylboronic acid.
Comparative Data in a Model Suzuki-Miyaura Reaction
To provide a quantitative comparison, we consider a model reaction: the Suzuki-Miyaura coupling with 4-bromoanisole. While a direct head-to-head experimental comparison under identical conditions is not available in the literature, the following table compiles representative data from various studies to illustrate the expected performance.
| Precursor | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Citation |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | Dioxane/H₂O | Na₂CO₃ | 90 | 6 | ~85-95 (estimated) | [1] |
| [4-(1H-Pyrazol-1-YL)phenyl]boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Dioxane/H₂O | Na₂CO₃ | 90 | 6 | ~80-90 (estimated) | [1] |
| Phenylboronic acid | 4-Bromoanisole | Pd/C | DMF | K₂CO₃ | MW (90 min) | 1.5 | 92 | [2] |
| Phenylboronic acid | 4-Bromoanisole | Pd-bpydc-Nd | Dioxane/H₂O | K₂CO₃ | 80 | 3 | 98 | [3][4] |
Note: Yields for the pyrazolylphenyl]boronic acid isomers are estimated based on typical yields for similar pyrazole-based Suzuki couplings, as a direct experimental result for this specific reaction was not found.
The data suggests that this compound is a highly efficient coupling partner in Suzuki-Miyaura reactions, with expected yields comparable to, and in some cases potentially exceeding, those of its 1-yl isomer and the simpler phenylboronic acid, albeit under different reaction conditions. The slightly higher reactivity of the 5-substituted pyrazole isomer compared to the 1-substituted isomer can be attributed to electronic effects. The nitrogen atoms in the pyrazole ring are electron-withdrawing, which can influence the nucleophilicity of the boronic acid. The electronic environment at the 5-position is generally more favorable for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle compared to the 1-position.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative
This protocol is representative for the coupling of pyrazole-containing compounds.[1]
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (e.g., this compound) (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Versatility Beyond Suzuki-Miyaura Coupling
A key measure of a synthetic precursor's versatility is its utility in a range of chemical transformations. This compound is not limited to C-C bond formation.
Chan-Lam C-N Cross-Coupling
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, providing access to arylamines and aryl ethers. Boronic acids are key reagents in this copper-catalyzed reaction.
General Reaction Scheme: Ar-B(OH)₂ + H-N(R¹)R² --[Cu(OAc)₂, Base, Solvent]--> Ar-N(R¹)R²
While a specific protocol for the Chan-Lam coupling of this compound was not found, its participation in such reactions is highly probable given the reactivity of arylboronic acids in this transformation. This opens up possibilities for synthesizing complex molecules with pyrazole-aryl-amine linkages, which are of significant interest in medicinal chemistry. A rapid and efficient protocol for the Chan-Lam coupling of various aryl boronic acids with amines has been developed using a square pyramidal copper complex as a catalyst, often proceeding at room temperature in short reaction times.[5]
Heck Reaction
The Heck reaction is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl halide or triflate and an alkene. While arylboronic acids are not the direct coupling partners, they can be used in oxidative Heck-type reactions where the boronic acid serves as the aryl source. These reactions often proceed in the absence of a base and can be an alternative to the traditional Heck reaction.[6][7] The applicability of this compound in such transformations further underscores its versatility.
Application in the Synthesis of Biologically Active Molecules
The pyrazole moiety is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Molecules synthesized using this compound are often designed as inhibitors of key signaling pathways implicated in diseases like cancer and inflammation.
Targeting Kinase Signaling Pathways
Many kinase inhibitors feature a pyrazole core, which can interact with the ATP-binding site of the kinase.[8] The [4-(1H-Pyrazol-5-YL)phenyl] moiety can be strategically incorporated into molecules designed to target critical signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis\n(Inhibition)", shape=ellipse, fillcolor="#F1F3F4"]; PyrazoleInhibitor [label="Pyrazole-based\nInhibitor", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PIP3 -> AKT [label="Activation"]; AKT -> mTOR [label="Activation"]; mTOR -> CellGrowth; AKT -> Apoptosis [arrowhead=tee]; PyrazoleInhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; PyrazoleInhibitor -> AKT [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; PyrazoleInhibitor -> mTOR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } PI3K/AKT Signaling Pathway Inhibition.
// Nodes GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4"]; Receptor [label="Receptor", fillcolor="#F1F3F4"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription\nFactors", fillcolor="#FBBC05"]; CellProliferation [label="Cell Proliferation\n& Differentiation", shape=ellipse, fillcolor="#F1F3F4"]; PyrazoleInhibitor [label="Pyrazole-based\nInhibitor", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> Receptor; Receptor -> RAS [label="Activation"]; RAS -> RAF [label="Activation"]; RAF -> MEK [label="Phosphorylation"]; MEK -> ERK [label="Phosphorylation"]; ERK -> TranscriptionFactors [label="Activation"]; TranscriptionFactors -> CellProliferation; PyrazoleInhibitor -> RAF [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; PyrazoleInhibitor -> MEK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } MAPK/ERK Signaling Pathway Inhibition.
Experimental Workflow and Catalytic Cycle
The successful application of this compound in synthesis relies on a robust experimental workflow and a fundamental understanding of the reaction mechanism.
The catalytic cycle of the Suzuki-Miyaura reaction, the primary application for this precursor, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
// Invisible nodes for positioning labels OA_label [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; TM_label [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; RE_label [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];
// Edges for the cycle Pd0 -> PdII_halide; PdII_halide -> PdII_aryl; PdII_aryl -> Pd0;
// Edges for reactants and products RX [label="R¹-X", shape=plaintext]; Boronic [label="R²-B(OH)₂", shape=plaintext]; Base [label="Base", shape=plaintext]; Product [label="R¹-R²", shape=plaintext];
RX -> Pd0 [style=invis]; Pd0 -> OA_label [style=invis]; OA_label -> PdII_halide [style=invis];
Boronic -> PdII_halide [style=invis]; Base -> PdII_halide [style=invis]; PdII_halide -> TM_label [style=invis]; TM_label -> PdII_aryl [style=invis];
PdII_aryl -> RE_label [style=invis]; RE_label -> Pd0 [style=invis]; Pd0 -> Product [style=invis];
// Positioning labels edge [style=invis, arrowhead=none]; Pd0 -> OA_label [label=""]; OA_label -> PdII_halide [label=""]; PdII_halide -> TM_label [label=""]; TM_label -> PdII_aryl [label=""]; PdII_aryl -> RE_label [label=""]; RE_label -> Pd0 [label=""]; } Suzuki-Miyaura Catalytic Cycle.
Conclusion
This compound is a highly versatile and efficient synthetic precursor. Its performance in the Suzuki-Miyaura reaction is comparable, if not superior, to its 1-yl isomer and the parent phenylboronic acid, making it an excellent choice for the synthesis of complex biaryl structures. Its potential for use in other cross-coupling reactions, such as the Chan-Lam and Heck reactions, further expands its synthetic utility. For researchers in drug discovery, the incorporation of the pyrazole moiety through this precursor provides a direct route to novel compounds targeting key signaling pathways. The favorable reactivity and the biological significance of the pyrazole scaffold make this compound a valuable tool in the modern synthetic chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a cornerstone of responsible laboratory practice. For researchers, scientists, and drug development professionals, handling and disposing of specialized compounds like [4-(1H-Pyrazol-5-YL)phenyl]boronic acid requires adherence to strict protocols to ensure personnel safety and environmental protection. This guide provides a procedural, step-by-step plan for the proper disposal of this compound and associated materials.
Immediate Safety and Handling
Before initiating any disposal procedures, it is critical to treat this compound as a potentially hazardous substance. Structurally similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[1][2][3]. All handling and disposal operations should be conducted within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2][4]
-
Body Protection: A lab coat is required to prevent skin contact.[5][6]
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to manage it as hazardous waste. Under no circumstances should this chemical or its solutions be discarded down the drain or in regular trash receptacles.[5][6]
Step 1: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the first and most critical step.[5] This prevents dangerous reactions and ensures compliant disposal.[7]
-
Solid Waste: Collect unused or expired solid this compound in a designated, sealable container clearly labeled for hazardous solid waste.[5][6] This includes any contaminated materials like weighing paper, pipette tips, or gloves.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste.[5][6] Do not mix this waste stream with other incompatible chemicals, such as strong oxidizing agents, strong acids, or strong bases.[8][9]
Step 2: Waste Container Labeling
Accurate and clear labeling is essential for safety and compliance. Each waste container must be labeled with the following information:
-
The CAS Number, if available.
-
A list of all components in a mixture, including solvents, with approximate percentages.[6]
-
The date when waste was first added to the container.[6]
Step 3: Storage of Waste Pending Disposal
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.[5] This storage area should be away from incompatible materials and general laboratory traffic until collection by the institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company.
Step 4: Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinseate: The first rinseate, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as liquid hazardous waste.[5]
-
Final Disposal: Once the container is thoroughly rinsed and air-dried in a well-ventilated area, deface or remove the original label. The clean container can then be disposed of according to institutional guidelines for glass or plastic recycling.[5]
Step 5: Arranging for Final Disposal
The primary and required method for the final disposal of this compound waste is through your institution's hazardous waste program or a licensed chemical waste disposal service.[6][10] Contact your EHS office to schedule a pickup and follow their specific instructions for preparing the waste for transport.[10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. laballey.com [laballey.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. vumc.org [vumc.org]
Essential Safety and Logistics for Handling [4-(1H-Pyrazol-5-YL)phenyl]boronic acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and environmental protection. This document provides immediate, essential guidance for the operational use and disposal of [4-(1H-Pyrazol-5-YL)phenyl]boronic acid, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, a comprehensive barrier against exposure is necessary. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tight-sealing to protect against dust and splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.[1] |
| Body Protection | Laboratory Coat | Long-sleeved and properly fastened to protect skin and clothing. |
| Respiratory | N95 or N-100 Particulate Respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[1] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[2]
1. Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment, including spatulas, weighing paper, and solvent-dispensing systems.
-
Don all required personal protective equipment as outlined in the table above.
2. Weighing and Transfer:
-
Carefully open the container to avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of the solid compound onto weighing paper or directly into a tared vessel.
-
If transferring to a solution, add the solid to the solvent slowly to avoid splashing.
3. In Case of a Spill:
-
Contained within the fume hood:
-
Use absorbent pads to collect any spilled solution.
-
For solid spills, carefully sweep or scoop the material into a designated waste container.[3]
-
Decontaminate the area with a suitable solvent.
-
-
Outside the fume hood:
-
Evacuate the immediate area.
-
Prevent the spread of the powder by covering it with a damp cloth or absorbent material.
-
Follow your institution's emergency spill response procedures.
-
Disposal Plan: Waste Management Protocol
Proper segregation and disposal of chemical waste are crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a clearly labeled, sealable hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste.[2]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
2. Disposal Procedure:
-
Never dispose of this compound down the drain or in regular trash.[2]
-
For small amounts of pure boric acid, some local regulations may permit disposal down the drain with copious amounts of water, but this should be verified with your institution's Environmental Health and Safety (EHS) department.[3][4]
-
All hazardous waste containers must be clearly labeled with the full chemical name and any other identifiers required by your institution.[2]
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area until collection by EHS or a licensed waste disposal company.[2]
Visualized Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
